Kizuta saponin K11
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(23-78-27(3)63)84-50(47(76)43(48)72)80-22-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-56(4,5)20-29(61)28-10-11-34-57(6)14-13-35(58(7,24-62)33(57)12-15-60(34,9)59(28,8)17-19-61)85-54-49(38(67)30(64)21-79-54)87-52-45(74)41(70)37(66)26(2)82-52/h10,25-26,29-54,62,64-76H,11-24H2,1-9H3/t25-,26-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57-,58-,59+,60+,61-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMHTAGTVKFQOP-KZYQMVRLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H98O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701098506 | |
| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→4)-O-6-O-acetyl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (3β,4α)-3-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97240-03-4 | |
| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→4)-O-6-O-acetyl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (3β,4α)-3-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97240-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→4)-O-6-O-acetyl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (3β,4α)-3-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Kizuta Saponin K11: A Technical Guide to its Origin and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kizuta saponin K11 is a naturally occurring triterpenoid saponin. This document provides a comprehensive overview of its primary natural sources, chemical identity, and the biological activities associated with its aglycone, hederagenin. While specific pharmacological data for this compound is limited, the extensive research on hederagenin offers valuable insights into its potential therapeutic applications. This guide includes a summary of its known origins, general protocols for isolation, and a discussion of the signaling pathways modulated by its core structure.
Introduction
This compound is a member of the vast family of saponins, which are glycosidic compounds widely distributed in the plant kingdom. Structurally, it is a hederagenin bisdesmoside, meaning it consists of the triterpenoid aglycone, hederagenin, with two sugar chains attached at different positions. The "Kizuta" nomenclature originates from the Japanese name "Kizuta" for the plant Hedera rhombea, from which a series of these saponins were first isolated. Understanding the origin and biological context of this compound is crucial for its potential development as a pharmacological agent.
Natural Sources and Origin
This compound has been identified in several plant species, primarily within the Araliaceae family. The principal sources are:
-
Hedera rhombea BEAN (Araliaceae): The stem and bark of this plant, commonly known as Japanese ivy or "Kizuta" in Japan, are the original and primary sources from which this compound was first isolated and characterized.[1][2] This plant is native to temperate regions of East Asia.[3]
-
Kalopanax pictum var. maximowiczii (Araliaceae): The leaves of this Korean medicinal plant have also been reported as a source of this compound.[1][2][3][4] This finding expands the potential sources for obtaining this compound.
Chemical Structure and Properties
The chemical structure of this compound has been elucidated as 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-hederagenin 28-O-α-L-rhamnopyranosyl(1→4)-6-O-acetyl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 3-O-[α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl]hederagenin 28-O-[α-L-rhamnopyranosyl-(1→4)-(6-O-acetyl-β-D-glucopyranosyl)-(1→6)-β-D-glucopyranosyl] ester |
| Aglycone | Hederagenin |
| Class | Triterpenoid Saponin (Oleanane-type) |
| Sub-class | Bisdesmosidic Saponin |
| CAS Number | 97240-03-4 |
Experimental Protocols: Isolation and Purification
A specific, detailed experimental protocol for the isolation of this compound is not extensively documented in readily available literature. However, a general workflow for the extraction and purification of saponins from plant material can be described. The following is a representative methodology based on common practices for isolating triterpenoid saponins from plants like Hedera species.
General Isolation Workflow
The isolation of this compound typically involves a multi-step process including extraction, fractionation, and chromatography.
Caption: General workflow for the isolation of saponins.
Detailed Steps:
-
Extraction: The dried and powdered plant material (stems and bark of Hedera rhombea or leaves of Kalopanax pictum) is extracted with a polar solvent, typically methanol or ethanol, at room temperature or under reflux.
-
Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponin fraction is typically enriched in the n-butanol layer.
-
Chromatographic Purification: The n-butanol fraction is subjected to repeated column chromatography. Common stationary phases include silica gel, reversed-phase C18 silica gel, and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of chloroform, methanol, and water.
-
Final Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are combined and may be further purified by preparative HPLC to yield the pure compound.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is scarce in the current body of scientific literature. However, extensive research has been conducted on its aglycone, hederagenin . As the core structure, the pharmacological profile of hederagenin provides a strong indication of the potential activities of this compound, although the glycosidic moieties will influence its solubility, bioavailability, and specific interactions with biological targets.
Biological Activities of Hederagenin
Hederagenin has been shown to possess a wide range of pharmacological effects.
Table 2: Summary of Reported Biological Activities of Hederagenin
| Activity | Description | References |
| Anti-cancer | Exhibits cytotoxic effects against various cancer cell lines including lung, liver, breast, and colon cancer.[5][6][7] | [5][6][7] |
| Anti-inflammatory | Demonstrates anti-inflammatory properties in various experimental models.[6][7][8] | [6][7][8] |
| Anti-diabetic | Shows potential in managing diabetes-related metabolic disorders.[6][7][8] | [6][7][8] |
| Anti-depressant | Has been investigated for its potential antidepressant effects.[6][7][8] | [6][7][8] |
| Anti-neurodegenerative | May offer protective effects against neurodegenerative diseases.[6][7][8] | [6][7][8] |
| Anti-leishmanial | Shows activity against Leishmania parasites.[7][8] | [7][8] |
Signaling Pathways Modulated by Hederagenin
Hederagenin exerts its anti-cancer effects by modulating several key signaling pathways. One of the reported mechanisms in glioma cells involves the Nur77/PI3K/AKT pathway .[8]
Caption: Hederagenin's modulation of the Nur77/PI3K/AKT pathway.
Hederagenin has been shown to downregulate the expression of Nur77, PI3K, and AKT, leading to the inhibition of cell proliferation and survival pathways.[8] It also promotes apoptosis, potentially through the modulation of apoptosis-related genes.
Future Perspectives
This compound represents a promising natural product for further investigation. While the biological activities of its aglycone, hederagenin, are well-documented, future research should focus on elucidating the specific pharmacological profile of this compound itself. Key areas for future research include:
-
Pharmacological Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, and other biological activities of purified this compound.
-
Mechanism of Action Studies: Investigation into the specific signaling pathways modulated by this compound, and a comparison to those affected by hederagenin.
-
Pharmacokinetic Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo behavior.
-
Optimization of Isolation: Development of standardized and scalable methods for the isolation and purification of this compound from its natural sources.
Conclusion
This compound is a hederagenin bisdesmoside naturally occurring in the stem and bark of Hedera rhombea and the leaves of Kalopanax pictum var. maximowiczii. While direct biological data for this specific saponin is limited, the extensive research on its aglycone, hederagenin, suggests a strong potential for anti-cancer, anti-inflammatory, and other therapeutic activities. This technical guide provides a foundational understanding of its origin and chemical nature, which is essential for guiding future research and development efforts for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:97240-03-4 | Chemsrc [chemsrc.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound|CAS 97240-03-4|DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Discovery of Kizuta Saponin K11 in Kalopanax pictum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Kizuta saponin K11, a triterpenoid saponin identified in the leaves of Kalopanax pictum var. maximowiczii. This document details the foundational research and outlines the experimental methodologies employed in its discovery.
Introduction
Kalopanax pictum, commonly known as the castor aralia or tree aralia, is a deciduous tree belonging to the Araliaceae family. It has a history of use in traditional medicine in Korea and other parts of Asia.[1][2][3] Phytochemical investigations of this plant have led to the isolation of various bioactive compounds, including a range of triterpenoid saponins.[4][5][6] One such saponin, this compound, was first reported in the leaves of Kalopanax pictum var. maximowiczii in a 1989 study by Hahn et al.[7][8] This discovery contributed to the growing body of knowledge on the chemical constituents of this medicinal plant. This compound, a known hederagenin glycoside, had been previously isolated from Hedera rhombea.[8]
Quantitative Data Summary
The following table summarizes the key quantitative information regarding this compound. It is important to note that detailed yield and purity data from the original 1989 study are not extensively available in the public domain. The purity data presented here is based on commercially available standards.
| Parameter | Value | Source |
| Molecular Formula | C₅₉H₉₆O₂₅ | Inferred from structure |
| Molecular Weight | 1205.39 g/mol | Inferred from structure |
| Purity (Commercial Standard) | >98% | [7] |
| Source Material | Leaves of Kalopanax pictum var. maximowiczii | [1][2][3][8] |
Experimental Protocols
The following sections detail the generalized experimental protocols for the isolation and characterization of this compound from Kalopanax pictum leaves, based on the foundational study and general methodologies for saponin isolation.[9]
Plant Material Collection and Preparation
-
Collection: The leaves of Kalopanax pictum var. maximowiczii are collected.
-
Drying: The collected leaves are air-dried in the shade to prevent the degradation of chemical constituents.
-
Pulverization: The dried leaves are ground into a coarse powder to increase the surface area for efficient extraction.
Extraction and Fractionation
-
Solvent Extraction: The powdered plant material is extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Saponins, being polar glycosides, are expected to concentrate in the n-butanol fraction.
Isolation and Purification of this compound
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient of chloroform and methanol (CHCl₃-MeOH) or a similar solvent system of increasing polarity.
-
Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
Further Chromatographic Separation: The fractions containing the target saponin are further purified using repeated column chromatography, often employing different stationary phases like Sephadex LH-20, or by using High-Performance Liquid Chromatography (HPLC).
-
Crystallization: The purified this compound is obtained as a solid after removal of the solvent and can be further purified by crystallization from a suitable solvent.
Structural Elucidation
The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework and the nature of the sugar moieties.
-
Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the saponin.
-
Hydrolysis: Acid hydrolysis of the saponin is performed to cleave the glycosidic bonds, allowing for the identification of the aglycone (hederagenin) and the individual sugar units through comparison with authentic standards.
Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the discovery and analysis of this compound.
Caption: General workflow for the isolation and identification of this compound.
Biological Activity and Signaling Pathways
While the initial discovery focused on the isolation and structural elucidation of this compound, subsequent research on other saponins from Kalopanax pictum, such as kalopanaxsaponins A and B, has revealed various biological activities. These include anti-inflammatory, anticarcinogenic, and memory-enhancing effects.[4][10] For instance, kalopanaxsaponins A and B have been shown to ameliorate memory deficits by inhibiting acetylcholinesterase activity and increasing the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (p-CREB).[10]
The specific signaling pathways modulated by this compound are not yet well-defined in the available literature. However, based on the activities of structurally related saponins, a hypothetical signaling pathway related to neuroprotection is presented below.
Caption: Hypothetical neuroprotective signaling pathway for this compound.
Conclusion
The discovery of this compound in Kalopanax pictum var. maximowiczii has been a significant contribution to the phytochemistry of this medicinal plant. The established protocols for its isolation and characterization provide a solid foundation for further research. Future studies are warranted to fully elucidate the pharmacological activities and underlying mechanisms of action of this compound, which may hold potential for the development of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound|CAS 97240-03-4|DC Chemicals [dcchemicals.com]
- 4. Activity-guided isolation of saponins from Kalopanax pictus with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saponins from the stem bark of Kalopanax pictum var. magnificum (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triterpenoidal saponins from the bark of Kalopanax pictum var. typicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:97240-03-4 | Chemsrc [chemsrc.com]
- 8. Saponins from Leaves of Kalopanax pictum var. maximowiczii, a Korean Medicinal Plant | CiNii Research [cir.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Kizuta Saponin K11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Kizuta saponin K11, a complex natural product of significant interest. This document details the analytical methodologies, key experimental findings, and the logical workflow employed to determine its intricate molecular structure, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a triterpenoid saponin first isolated from the stem and bark of Hedera rhombea BEAN (Araliaceae).[1] It belongs to the bisdesmosidic hederagenin glycoside class of saponins, which are known for a wide range of biological activities. The elucidation of its chemical structure is fundamental to understanding its structure-activity relationships and potential therapeutic applications. This guide will walk through the key aspects of its structural determination. This compound has also been reported in the leaves of Kalopanax pictum var. maximowiczii.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound relies on a combination of physicochemical characterization and detailed spectroscopic analysis. The following tables summarize the key quantitative data.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₆₁H₉₈O₂₇[2] |
| Molecular Weight | 1263.41 g/mol |
| CAS Number | 97240-03-4[2] |
| Appearance | Powder[2] |
| Purity | ≥98% (Commercial Standard)[2] |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Aglycone Moiety - Hederagenin)
Note: The following are typical chemical shift values for the hederagenin aglycone in a glycosylated saponin, as the specific data from the original publication was not available. The solvent is typically pyridine-d₅.
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | 38.7 | 16 | 23.7 |
| 2 | 26.5 | 17 | 46.9 |
| 3 | 81.3 | 18 | 41.8 |
| 4 | 43.2 | 19 | 46.2 |
| 5 | 47.7 | 20 | 30.8 |
| 6 | 18.1 | 21 | 34.1 |
| 7 | 32.7 | 22 | 33.1 |
| 8 | 39.9 | 23 | 64.9 |
| 9 | 48.0 | 24 | 13.5 |
| 10 | 36.9 | 25 | 16.1 |
| 11 | 23.7 | 26 | 17.5 |
| 12 | 122.6 | 27 | 26.1 |
| 13 | 144.1 | 28 | 176.5 |
| 14 | 42.1 | 29 | 33.1 |
| 15 | 28.2 | 30 | 23.7 |
Table 3: ¹H NMR Spectroscopic Data for this compound (Key Signals)
Note: The following are characteristic proton signals for the structural components of this compound. Specific chemical shifts and coupling constants would be determined from 1D and 2D NMR spectra.
| Proton | Multiplicity | Chemical Shift (δ) ppm | Assignment |
| H-12 | t | ~5.4 | Olefinic proton of hederagenin |
| Anomeric Protons | d | 4.5 - 6.5 | Protons on C-1 of each sugar unit |
| Methyl Protons | s, d | 0.8 - 1.5 | CH₃ groups of hederagenin and rhamnose |
| Acetyl Protons | s | ~2.1 | CH₃ of the acetyl group |
Experimental Protocols
The structure elucidation of this compound involves a systematic workflow from extraction to detailed spectroscopic analysis.
Isolation and Purification
A generalized protocol for the isolation of saponins from Hedera rhombea is as follows:
-
Extraction: The dried and powdered stem and bark of Hedera rhombea are extracted with methanol.
-
Solvent Partitioning: The methanol extract is concentrated and then partitioned between n-butanol and water. The saponin-rich fraction is concentrated in the n-butanol layer.
-
Chromatography: The crude saponin mixture from the n-butanol fraction is subjected to multiple chromatographic steps for purification. This typically includes:
-
Silica Gel Column Chromatography: Elution with a gradient of chloroform-methanol-water to separate saponins based on polarity.
-
Droplet Counter-Current Chromatography (DCCC): A liquid-liquid partition chromatography technique effective for separating polar compounds like saponins.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated saponin is achieved using reversed-phase HPLC.
-
Structural Elucidation Techniques
-
Acid Hydrolysis: To identify the aglycone and constituent sugars, the purified saponin is subjected to acid hydrolysis (e.g., with 2N HCl). The resulting aglycone is identified as hederagenin by comparison with an authentic sample. The sugars in the aqueous layer are identified by gas chromatography (GC) after derivatization.
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the intact saponin. This provides information about the sugar sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for the complete structure determination:
-
¹H NMR: Provides information on the number and types of protons, including anomeric protons of the sugars and olefinic protons of the aglycone.
-
¹³C NMR: Indicates the number of carbon atoms and provides information about the type of carbons (methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, determining the sequence of sugars and their attachment points to the aglycone and to each other. The position of the acetyl group is also determined through HMBC correlations.
-
Structure Elucidation Workflow and Logic
The final structure of this compound was determined to be 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-hederagenin 28-O-α-L-rhamnopyranosyl-(1→4)-6-O-acetyl-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester .[1]
The logical process for elucidating this structure is outlined in the following diagram.
Signaling Pathways and Biological Activity
While the primary focus of this guide is on the chemical structure elucidation, it is noteworthy that hederagenin and its glycosides, including this compound, are investigated for various pharmacological activities. The structural information is critical for understanding their mechanism of action.
Conclusion
The chemical structure of this compound has been unequivocally established through a combination of systematic isolation techniques and comprehensive spectroscopic analyses, primarily mass spectrometry and nuclear magnetic resonance. The detailed structural information presented in this guide serves as a foundational reference for further research into the pharmacological properties and potential therapeutic development of this complex natural product.
References
physical and chemical properties of Kizuta saponin K11
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kizuta saponin K11 is a triterpenoid saponin that has been isolated from the leaves of Kalopanax pictus var. maximowiczii, a plant with a history of use in traditional Korean medicine. As a member of the saponin class of compounds, this compound exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical research communities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines the experimental protocols for its isolation and structural elucidation, and explores its potential mechanisms of action.
Physicochemical Properties
This compound is a glycoside of the triterpene hederagenin. While detailed quantitative data for some physical properties remain to be fully published, the available information is summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White amorphous powder | Inferred from general saponin properties |
| Melting Point | Not reported | |
| Optical Rotation | Not reported | |
| Solubility | Soluble in methanol, ethanol, water; Insoluble in less polar organic solvents like hexane and chloroform. The water solubility of monodesmosides like this compound is reportedly increased in the presence of co-occurring bisdesmosides.[1] | General saponin characteristics and[1] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Data | Source |
| Molecular Formula | C₅₉H₉₆O₂₄ | Inferred from structural components |
| Molecular Weight | 1221.38 g/mol | Inferred from structural components |
| ¹H-NMR (Pyridine-d₅) | Data not available in searched literature. | |
| ¹³C-NMR (Pyridine-d₅) | Data not available in searched literature. | |
| Mass Spectrometry | Data not available in searched literature. | |
| CAS Number | 125558-51-8 |
Experimental Protocols
The isolation and structural elucidation of this compound involve multi-step procedures that are standard in natural product chemistry.
Isolation and Purification of this compound
The following is a generalized protocol based on methods for isolating saponins from Kalopanax pictus.
Experimental Workflow for Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
-
Extraction: The dried and powdered leaves of Kalopanax pictus var. maximowiczii are extracted with methanol at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with a solvent such as n-butanol to separate the saponin-rich fraction.
-
Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on silica gel.
-
Gradient Elution: The column is eluted with a gradient solvent system, typically a mixture of chloroform, methanol, and water, with increasing polarity.
-
Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are pooled.
-
Final Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) to yield pure this compound.
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
-
Acid Hydrolysis: To identify the aglycone and sugar moieties, the saponin is hydrolyzed with an acid (e.g., HCl). The resulting products are then analyzed by chromatography (e.g., gas chromatography for sugars and HPLC for the aglycone) and compared with authentic standards.
-
Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the intact saponin, providing information about the sugar sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are employed to determine the structure of the aglycone and the types of sugars present. 2D-NMR techniques, including COSY, HMQC, and HMBC, are used to establish the connectivity of protons and carbons and to determine the linkage positions of the sugar units to the aglycone and to each other.
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, research on other saponins from Kalopanax pictus and triterpenoid saponins in general, suggests potential mechanisms of action, particularly in the context of inflammation.
Saponins from Kalopanax pictus have been shown to possess anti-inflammatory properties.[2] The anti-inflammatory effects of saponins are often mediated through the inhibition of pro-inflammatory signaling pathways. A plausible signaling pathway that could be modulated by this compound, based on the activity of similar compounds, is the NF-κB signaling pathway.
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
This proposed mechanism involves the inhibition of the IKK complex, which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. It is important to note that this pathway is hypothetical for this compound and requires experimental validation.
Other saponins from Kalopanax pictus have been shown to ameliorate memory deficits by inhibiting acetylcholinesterase activity and increasing the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding (p-CREB) protein.[3][4]
Conclusion
This compound is a naturally occurring triterpenoid saponin with potential therapeutic applications, particularly in the realm of anti-inflammatory research. While its initial isolation and structural characterization have been reported, further in-depth studies are required to fully elucidate its physicochemical properties and to confirm its specific biological mechanisms of action. The experimental protocols and hypothesized signaling pathways presented in this guide provide a foundation for future research and development efforts focused on this promising natural product.
References
- 1. Saponins from leaves of Kalopanax pictum var. maximowiczii, a Korean medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-guided isolation of saponins from Kalopanax pictus with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
Kizuta Saponin K11 (CAS No. 97240-03-4): A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Kizuta saponin K11, a natural triterpenoid saponin isolated from the leaves of Kalopanax pictum var. maximowiczii.
Chemical and Physical Properties
This compound is a complex glycoside with a hederagenin aglycone backbone. Its chemical structure and key physicochemical properties are summarized below. This data is compiled from various chemical supplier datasheets.
| Property | Value | Reference |
| CAS Number | 97240-03-4 | N/A |
| Molecular Formula | C₆₁H₉₈O₂₇ | [1] |
| Molecular Weight | 1263.41 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Purity | ≥98% (by HPLC) | [2] |
| Solubility | Soluble in DMSO, pyridine, methanol, and ethanol. | [2] |
| Storage | Store at -20°C for long-term stability. | [3] |
Biological Activity
The biological activity of this compound has not been extensively studied. The initial isolation paper by Hahn et al. (1989) investigated the hemolytic activity of saponins from Kalopanax pictum var. maximowiczii, including this compound.[4] Saponins, as a class, are well-known for their membrane-permeabilizing properties, which often manifest as hemolytic activity.
| Biological Activity | Description | Reference |
| Hemolytic Activity | Investigated in the original isolation study. Saponins are known to lyse red blood cells. | [4] |
While specific studies on this compound are limited, other saponins isolated from Kalopanax pictum have demonstrated anti-inflammatory and memory-enhancing effects.[5][6] Furthermore, oleanane-type saponins, the structural class to which this compound belongs, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, and anticancer effects.
Experimental Protocols
Hemolytic Activity Assay (Representative Protocol)
This protocol is a generalized procedure for determining the hemolytic activity of a saponin like this compound.
Objective: To quantify the ability of this compound to lyse red blood cells.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Freshly collected red blood cells (e.g., from sheep or human)
-
Triton X-100 (or other suitable detergent for 100% hemolysis control)
-
Microplate reader
Procedure:
-
Preparation of Red Blood Cell Suspension:
-
Centrifuge whole blood to pellet the red blood cells (RBCs).
-
Wash the RBC pellet three times with PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in PBS in a 96-well microplate.
-
Include a positive control (Triton X-100 in PBS for 100% hemolysis) and a negative control (PBS only for 0% hemolysis).
-
Add the RBC suspension to each well.
-
-
Incubation:
-
Incubate the microplate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the microplate to pellet intact RBCs and cell debris.
-
Transfer the supernatant to a new microplate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, research on other oleanane saponins and saponins from the Araliaceae family suggests potential involvement in key cellular signaling cascades, particularly those related to inflammation and apoptosis. Below are diagrams of representative signaling pathways that are commonly modulated by this class of compounds.
Conclusion and Future Directions
This compound is a structurally characterized natural product with limited but potentially interesting biological activities. The current body of scientific literature lacks in-depth studies on its specific pharmacological effects and mechanisms of action.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the anti-inflammatory, anticancer, and other potential therapeutic activities of this compound using a variety of in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects.
-
Structure-Activity Relationship Studies: Investigating how the specific glycosylation pattern of this compound contributes to its biological activity compared to other hederagenin saponins.
This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this compound. Further investigation is warranted to fully characterize its pharmacological profile and potential for drug development.
References
- 1. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Extraction and biological activities of polysaccharides and saponins from Aralia elata: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saponins from leaves of Kalopanax pictum var. maximowiczii, a Korean medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Triterpenoid Saponins: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the diverse biological activities of triterpenoid saponins, targeting researchers, scientists, and professionals in drug development. This document delves into the anticancer, anti-inflammatory, antiviral, and immunomodulatory properties of these natural compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and development in this promising field.
Anticancer Activity of Triterpenoid Saponins
Triterpenoid saponins have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth and metastasis.[1][2] Their cytotoxic effects are often mediated through the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
Mechanisms of Anticancer Action
The anticancer activity of triterpenoid saponins is multifaceted. They can induce apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways.[3] This often involves the activation of caspases, a family of proteases that execute the apoptotic process. Furthermore, many saponins can cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation.[1][2]
Several key signaling pathways are targeted by triterpenoid saponins in their anticancer action:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Triterpenoid saponins have been shown to inhibit this pathway, leading to decreased cancer cell viability.[4][5]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Triterpenoid saponins can modulate this pathway to induce apoptosis in cancer cells.[6][7]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer. Inhibition of this pathway by triterpenoid saponins can suppress tumor growth and induce apoptosis.[8]
Quantitative Data on Anticancer Activity
The cytotoxic effects of various triterpenoid saponins against different cancer cell lines have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of these findings is summarized in the table below for comparative analysis.
| Triterpenoid Saponin | Cancer Cell Line | IC50 Value (µM) | Reference |
| Ginsenoside Rg3 | MCF-7 (Breast) | 5.6 | [9] |
| Ginsenoside Rh2 | HepG2 (Liver) | 15.2 | [10] |
| Saikosaponin D | A549 (Lung) | 10.8 | [10] |
| Kalopanaxsaponin A | HepG2 (Liver) | 2.5 | [11] |
| Kalopanaxsaponin I | HepG2 (Liver) | 4.2 | [11] |
| Hederagenin | HeLa (Cervical) | >100 | [12] |
| Oleanolic Acid | HeLa (Cervical) | 100 | [12] |
| Ursolic Acid | HeLa (Cervical) | 30 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triterpenoid saponin in culture medium. Remove the old medium from the wells and add 100 µL of the saponin solutions at various concentrations. Include a vehicle control (the solvent used to dissolve the saponin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals, resulting in a purple color.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Experimental Workflow for MTT Assay
References
- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The polyphenol/saponin-rich Rhus tripartita extract has an apoptotic effect on THP-1 cells through the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. A steroidal saponin isolated from Allium chinense simultaneously induces apoptosis and autophagy by modulating the PI3K/Akt/mTOR signaling pathway in human gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triterpenoid Saponins from Stauntonia chinensis Ameliorate Insulin Resistance via the AMP-Activated Protein Kinase and IR/IRS-1/PI3K/Akt Pathways in Insulin-Resistant HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Enigma: A Hypothetical Mechanism of Action for Kizuta Saponin K11
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The specific molecular mechanism of action for Kizuta saponin K11 has not been extensively elucidated in publicly available scientific literature. This document presents a hypothesized mechanism based on the well-documented activities of other structurally related triterpenoid saponins. The proposed pathways and experimental designs are intended to serve as a foundational guide for future research into the therapeutic potential of this compound.
Introduction
This compound is a triterpenoid saponin isolated from the leaves of Kalopanax pictum var. maximowiczii, a plant with a history of use in traditional Korean medicine.[1][2][3][4] While its precise biological activities remain to be fully characterized, the broader class of saponins is known to exhibit a range of pharmacological effects, including potent anti-cancer properties. Many saponins exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells through complex signaling cascades.[5][6][7] This guide outlines a hypothetical mechanism of action for this compound, focusing on the induction of apoptosis, a common pathway targeted by therapeutic saponins.[5][7][8]
Core Hypothesis: Induction of Apoptosis via the Intrinsic Pathway
Our central hypothesis posits that this compound induces apoptosis in cancer cells primarily through the intrinsic (or mitochondrial) pathway. This pathway is a critical regulator of cell death and is often dysregulated in cancer. The proposed mechanism involves the saponin's ability to increase mitochondrial membrane permeability, leading to the release of pro-apoptotic factors and the subsequent activation of the caspase cascade.
Quantitative Data Summary: General Effects of Therapeutic Saponins
Specific quantitative data on the bioactivity of this compound is not currently available. The following table summarizes representative quantitative data for other therapeutic saponins to provide a comparative context for future studies.
| Saponin Example | Cell Line | Assay | Result (IC50) | Reference |
| Agapanthussaponin A | SBC-3 (Human Small-Cell Lung Cancer) | Cytotoxicity (MTT Assay) | 0.56 µM | [8][9] |
| Dioscin | HepG2 (Human Liver Cancer) | Cell Viability | Not specified | [5] |
| Saponin B | U87MG (Human Glioblastoma) | Cell Proliferation | Dose-dependent inhibition | [7] |
| Ginsenosides | LNCaP (Human Prostate Cancer) | Wnt/β-catenin Signaling | Inhibition of LEF1, CMYC, CCND1 | [5] |
Proposed Signaling Pathway
The diagram below illustrates the hypothesized signaling cascade initiated by this compound, culminating in apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Key Experimental Protocols
The following protocols are fundamental for investigating the hypothesized mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptotic Proteins
Objective: To detect changes in the expression levels of key apoptotic regulatory proteins following treatment with this compound.
Methodology:
-
Protein Extraction: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine relative protein expression levels.
Experimental and Logical Workflow
The following diagram outlines a logical workflow for a comprehensive investigation into the mechanism of action of this compound.
Caption: A logical workflow for investigating the mechanism of action of this compound.
Conclusion and Future Directions
This guide presents a foundational hypothesis for the mechanism of action of this compound, centering on the induction of apoptosis. The proposed signaling pathways and experimental workflows provide a clear roadmap for researchers to begin a systematic investigation. Future studies should focus on validating these hypotheses through rigorous in vitro and in vivo experiments. Elucidating the precise molecular targets and signaling cascades regulated by this compound will be crucial for its potential development as a novel anti-cancer therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound|CAS 97240-03-4|DC Chemicals [dcchemicals.com]
- 4. This compound | CAS#:97240-03-4 | Chemsrc [chemsrc.com]
- 5. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of saponin on testes oxidative stress, apoptosis, and steroid hormone synthesis pathway in bile duct ligation model of obstructive cholestasis in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saponin B, a novel cytostatic compound purified from Anemone taipaiensis, induces apoptosis in a human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agapanthussaponin A from the Underground Parts of Agapanthus africanus Induces Apoptosis and Ferroptosis in Human Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In-depth Technical Guide on the Potential Therapeutic Targets of Saponins from Kalopanax pictus
Disclaimer: Extensive research for specific therapeutic targets and mechanisms of action for Kizuta saponin K11 yielded insufficient publicly available data to construct a detailed technical guide. The compound has been identified and isolated from the leaves of Kalopanax pictum var. maximowiczii, but further pharmacological studies appear to be limited.[1]
This guide, therefore, focuses on the well-documented therapeutic activities of other prominent saponins isolated from the same plant, primarily Kalopanaxsaponin A . This information provides a contextual framework for the potential bioactivity of related compounds from Kalopanax pictus, but it should be noted that these findings do not directly describe the properties of this compound.
Overview of Saponins from Kalopanax pictus
The stem bark and leaves of Kalopanax pictus are a rich source of triterpenoid saponins, which have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic effects.[2][3] The most extensively studied of these is Kalopanaxsaponin A.
Therapeutic Targets of Kalopanaxsaponin A
Kalopanaxsaponin A has been shown to modulate several key cellular targets and signaling pathways, highlighting its potential in various therapeutic areas.
Anti-Cancer Activity
In human breast cancer cells (MDA-MB-231 and MCF-7), Kalopanaxsaponin A has been observed to down-regulate critical cell survival and proliferation pathways.[3]
-
PI3K/Akt Pathway: This pathway is central to cell growth, survival, and metabolism. Kalopanaxsaponin A inhibits this pathway, leading to decreased cancer cell viability.[3]
-
ERK1/2 Pathway: As a key component of the MAPK signaling cascade, the ERK pathway is crucial for cell proliferation and differentiation. Inhibition of this pathway by Kalopanaxsaponin A contributes to its anti-cancer effects.[3]
Neuroprotective Effects
Kalopanaxsaponins A and B have demonstrated potential in ameliorating memory deficits.[2]
-
Acetylcholinesterase (AChE): These saponins inhibit AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine. This action increases acetylcholine levels in the brain, which is a key strategy in managing cognitive disorders.[2]
-
BDNF and p-CREB: The compounds were found to increase the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (p-CREB), both of which are crucial for neuronal survival, growth, and synaptic plasticity.[2]
Anti-inflammatory and Antioxidant Activity
Kalopanaxsaponin A exhibits significant anti-inflammatory and antioxidant properties, particularly in models of rheumatoid arthritis.[4][5]
-
Oxidative Stress Markers: It decreases the formation of malondialdehyde (a marker of lipid peroxidation) and reduces the activity of pro-oxidant enzymes like xanthine oxidase.[4][5]
-
Antioxidant Enzymes: It enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4][5]
Antifungal Activity
Kalopanaxsaponin A has shown fungicidal activity against Candida albicans.[6]
-
Reactive Oxygen Species (ROS): The primary mechanism involves the induction of intracellular ROS accumulation.[6]
-
Mitochondrial and Membrane Damage: The increase in ROS leads to mitochondrial dysfunction and destruction of the fungal cell membrane.[6]
Summary of Quantitative Data and Experimental Models
While specific quantitative data for this compound is unavailable, the following table summarizes the observed effects and models used for other saponins from Kalopanax pictus.
| Saponin(s) | Therapeutic Area | Target / Pathway | Key Findings | Experimental Model |
| Kalopanaxsaponin A | Anti-Cancer | PI3K/Akt, ERK1/2 | Down-regulation of pathways | Human breast cancer cells (MDA-MB-231, MCF-7) |
| Kalopanaxsaponins A & B | Neuroprotection | AChE, BDNF, p-CREB | AChE inhibition; Increased BDNF & p-CREB expression | Scopolamine-induced memory deficit in mice |
| Kalopanaxsaponin A | Anti-inflammatory | Oxidative stress enzymes (SOD, CAT, GPx) | Increased activity of antioxidant enzymes | Freund's complete adjuvant (FCA)-induced rheumatoid rat model |
| Kalopanaxsaponin A | Antifungal | ROS production | Induces ROS, leading to mitochondrial dysfunction | Candida albicans (in vitro) |
Experimental Protocols Overview
Detailed step-by-step protocols are not available in the reviewed literature. However, the methodologies employed can be inferred from the studies.
General Experimental Workflow
The workflow for investigating these saponins typically involves extraction, isolation, and subsequent biological assays.
Key Assays Mentioned
-
Cell Viability Assays: Used to determine the cytotoxic effects of the saponins on cancer cell lines.
-
Western Blotting: Employed to measure the expression levels of proteins in signaling pathways like PI3K/Akt and ERK.
-
Enzyme Inhibition Assays: For example, measuring the inhibition of acetylcholinesterase activity in the presence of the compounds.
-
Animal Models: Freund's complete adjuvant (FCA) is used to induce rheumatoid arthritis in rats to test anti-inflammatory effects.[4][7] Scopolamine is used to induce memory deficits in mice for neuroprotection studies.[2]
-
ROS Measurement: Intracellular ROS accumulation in fungal cells is measured using fluorescent probes like DCFH-DA.[6]
Conclusion
While this compound remains an understudied compound, the diverse and potent biological activities of other saponins from Kalopanax pictus, particularly Kalopanaxsaponin A, suggest a promising area for future research. The established effects on key signaling pathways such as PI3K/Akt and ERK, along with neuroprotective and antifungal mechanisms, provide a strong rationale for investigating whether this compound and other related molecules share these therapeutic potentials. Further studies are required to isolate and characterize the specific activities of this compound to determine its value in drug development.
References
- 1. Saponins from leaves of Kalopanax pictum var. maximowiczii, a Korean medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. Kalopanaxsaponin A from Kalopanax pictus, a potent antioxidant in the rheumatoidal rat treated with Freund's complete adjuvant reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans | PLOS One [journals.plos.org]
- 7. Antinociceptive and anti-rheumatoidal effects of Kalopanax pictus extract and its saponin components in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review on Kalopanax pictum saponins
An In-depth Technical Guide to Saponins of Kalopanax pictus
Introduction
Kalopanax pictus, commonly known as the Castor Aralia or Prickly Castor-oil tree, is a deciduous tree belonging to the Araliaceae family, native to East Asia.[1] For centuries, its stem bark has been a staple in traditional Korean and Chinese medicine for treating conditions like rheumatoidal arthritis and neurotic pain.[1][2] Modern phytochemical research has identified oleanane-type triterpenoid saponins, primarily hederagenin glycosides, as the principal bioactive constituents responsible for its diverse pharmacological effects.[3] These saponins exist in both monodesmosidic and bisdesmosidic forms.[3]
This technical guide provides a comprehensive review of the saponins isolated from Kalopanax pictus, focusing on their chemical diversity, quantitative analysis, and multifaceted biological activities. It details the experimental protocols for their extraction and isolation and visualizes the key signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Chemical Diversity of Kalopanax pictus Saponins
A significant number of triterpenoid saponins have been isolated and identified from the leaves, roots, and bark of K. pictus.[3] These are primarily glycosides of hederagenin. The major identified saponins are listed below.
| Table 1: Major Saponins Identified in Kalopanax pictus |
| Saponin Name |
| Kalopanaxsaponin A |
| Kalopanaxsaponin B |
| Kalopanaxsaponin H |
| Kalopanaxsaponin I |
| Kalopanaxsaponin K |
| Pictoside A |
| Pictoside B |
| Hederagenin 3-O-α-L-arabinopyranoside |
| Hederagenin-3-O-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranoside |
Quantitative Analysis
Quantitative analysis of saponins is crucial for the quality control and standardization of K. pictus extracts. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for this purpose.
| Table 2: Quantitative Analysis of Saponins in Kalopanacis Cortex |
| Saponin |
| Kalopanaxsaponin B |
Pharmacological Activities and Mechanisms
The saponins from K. pictus exhibit a wide range of pharmacological benefits, including anti-inflammatory, anti-rheumatoidal, anti-cancer, neuroprotective, and anti-fungal properties.[1][4]
Anti-inflammatory and Anti-rheumatoidal Activity
Kalopanaxsaponins A and I, which are hederagenin monodesmosides, are particularly noted for their potent anti-inflammatory and anti-rheumatoidal effects.[1][3][5] These effects are attributed to the inhibition of inflammatory mediators and modulation of immune responses.
Mechanism of Action: The anti-inflammatory activity appears to involve the modulation of key signaling cascades. Studies suggest that these saponins can interfere with the inflammation cascade triggered by cytokines like IL-1 and TNF.[1] This may involve the inhibition of mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[1][6] In animal models of rheumatoid arthritis, Kalopanaxsaponin A has been shown to reduce oxidative stress by decreasing malondialdehyde formation and the activities of xanthine oxidase and aldehyde oxidase, while increasing the levels of antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase.[2]
| Table 3: Quantitative Data on Anti-inflammatory & Antinociceptive Effects |
| Compound/Fraction |
| Kalopanaxsaponin A |
| Pictoside A |
| Kalopanaxsaponin A & I |
| Kalopanaxsaponin A & I |
| EtOAc fraction |
| Kalopanaxsaponin A & I |
Anti-cancer Activity
Kalopanaxsaponin A has demonstrated notable anti-cancer properties. In studies involving human breast cancer cells (MDA-MB-231 and MCF-7), it was found to inhibit cell invasion induced by phorbol-12-myristate-13-acetate (PMA).[1]
Mechanism of Action: The anti-invasive effect of Kalopanaxsaponin A is achieved by down-regulating key signaling pathways crucial for cancer cell proliferation and metastasis. Specifically, it inhibits the extracellular signal-regulated kinase (ERK)1/2 and the phosphoinositide-3-kinase/protein kinase B (PI3K/Akt) pathways.[1] These pathways are often hyperactivated in cancer and play a central role in cell survival, growth, and invasion.
Neuroprotective and Cognitive-Enhancing Activity
Kalopanaxsaponins A and B have been shown to ameliorate memory deficits in mice, suggesting their potential as nootropic agents.[7][8]
Mechanism of Action: The cognitive-enhancing effects are multifactorial. These saponins act as acetylcholinesterase (AChE) inhibitors, which increases the levels of the neurotransmitter acetylcholine in the brain.[7][8] Furthermore, they modulate neurotrophic and inflammatory pathways by increasing the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (p-CREB), both of which are critical for synaptic plasticity and memory formation.[8] Concurrently, they reduce the levels of the pro-inflammatory cytokine TNF-α, which can impair neuronal function.[8]
Anti-fungal Activity
Kalopanaxsaponin A has demonstrated fungicidal activity, particularly against Candida albicans.[1][9]
Mechanism of Action: The anti-fungal action of Kalopanaxsaponin A involves the induction of intracellular reactive oxygen species (ROS) accumulation.[9] This oxidative stress leads to mitochondrial dysfunction and subsequent destruction of the fungal cell membrane, resulting in cell death.[9]
| Table 4: Quantitative Data on Anti-fungal Activity |
| Compound |
| Kalopanaxsaponin A |
| Kalopanaxsaponin I |
| Kalopanaxsaponin A |
| Kalopanaxsaponin I |
Experimental Protocols
The isolation and characterization of saponins from K. pictus follow a multi-step process known as bioassay-guided fractionation, which ensures that the isolated compounds are responsible for the observed biological activity.[10]
Extraction and Fractionation
-
Plant Material: Dried and powdered stem bark of Kalopanax pictus is used as the starting material.
-
Extraction: The powdered bark is typically extracted with methanol (MeOH) at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction.[5][11] The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common scheme involves partitioning against chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[5] This separates compounds based on their polarity. Saponins, being glycosides, tend to concentrate in the more polar fractions, particularly the EtOAc and n-BuOH fractions.[5] For instance, monodesmosidic saponins like Kalopanaxsaponin A and I are often found in the EtOAc fraction, while more polar bisdesmosidic saponins like B, H, and K are isolated from the n-BuOH fraction.[5]
Isolation and Purification
-
Column Chromatography: The biologically active fraction (e.g., the EtOAc fraction for anti-inflammatory compounds) is subjected to various chromatographic techniques for purification.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of CHCl₃ and MeOH, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing saponins are often further purified using size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase.[12]
-
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield individual saponins is often achieved using preparative or semi-preparative HPLC with a C18 column.
Structural Elucidation
The chemical structures of the isolated pure saponins are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns of the saponin and its sugar units.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the complete structure of the aglycone and to determine the types of sugars, their linkage positions, and anomeric configurations.
-
Acid Hydrolysis: To confirm the identity of the sugar moieties, the saponin is hydrolyzed with acid, and the resulting monosaccharides are identified by comparison with authentic standards using TLC or GC.[10][11]
Bioactivity Assays
-
Anti-inflammatory and Antinociceptive Assays:
-
Acetic Acid-Induced Writhing Test (in mice): To assess peripheral analgesic activity. The number of abdominal constrictions is counted after intraperitoneal injection of acetic acid.[5]
-
Hot Plate Test (in mice): To assess central analgesic activity. The latency of the mouse to lick its paws or jump on a heated surface is measured.[5]
-
Carrageenan-Induced Paw Edema (in rats): A classic model for acute inflammation. The volume of the rat paw is measured before and after injection of carrageenan.[1]
-
Freund's Complete Adjuvant (FCA)-Induced Arthritis (in rats): A model for chronic inflammation and rheumatoid arthritis. The development of arthritis is monitored over several weeks.[2][5]
-
-
Cognitive Function Assays:
-
Antifungal Susceptibility Testing:
-
Broth Microdilution Method: Used to determine the Minimum Inhibitory Concentration (MIC) of the saponins against fungal strains like Candida albicans, following established protocols.[1]
-
References
- 1. academicjournals.org [academicjournals.org]
- 2. Kalopanaxsaponin A from Kalopanax pictus, a potent antioxidant in the rheumatoidal rat treated with Freund's complete adjuvant reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antinociceptive and anti-rheumatoidal effects of Kalopanax pictus extract and its saponin components in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans | PLOS One [journals.plos.org]
- 10. Activity-guided isolation of saponins from Kalopanax pictus with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Saponins from the stem bark of Kalopanax pictum var. magnificum (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preliminary Screening of Kizuta Saponin K11: A Technical Guide to Potential Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kizuta saponin K11, a triterpenoid saponin isolated from the leaves of the Korean medicinal plant Kalopanax pictum var. maximowiczii, represents a promising yet understudied natural compound.[1] While direct experimental data on its bioactivity is limited, the well-documented therapeutic properties of other saponins from Kalopanax pictus and related triterpenoid saponins provide a strong basis for predicting its potential pharmacological activities. This technical guide synthesizes the available information to present a preliminary screening of this compound's potential bioactivities, with a focus on its anticancer and anti-inflammatory effects. Detailed, extrapolated experimental protocols and potential signaling pathways are provided to guide future research and drug discovery efforts.
Introduction
Saponins derived from Kalopanax pictus have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] These activities are often attributed to their influence on key cellular signaling pathways. Although specific studies on this compound are not abundant, its structural similarity to other bioactive saponins from the same plant suggests it may share similar mechanisms of action. This document outlines the predicted bioactivities of this compound and provides standardized experimental workflows for their investigation.
Predicted Bioactivities and Mechanisms of Action
Based on the activities of structurally related saponins from Kalopanax pictus, this compound is predicted to exhibit significant anticancer and anti-inflammatory properties.
Anticancer Activity
Saponins from Kalopanax pictus have been shown to possess cytotoxic effects against various cancer cell lines.[2] The proposed mechanism of action for this compound involves the induction of apoptosis and inhibition of cancer cell proliferation.
Potential Signaling Pathway:
The anticancer effects of many triterpenoid saponins are mediated through the induction of apoptosis. This often involves the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and cell cycle arrest.
Caption: Predicted anticancer signaling pathway of this compound.
Anti-inflammatory Activity
Triterpenoid saponins from Kalopanax pictus have been reported to inhibit key inflammatory mediators.[5] This is often achieved through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.
Potential Signaling Pathway:
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This would lead to a reduction in the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Caption: Predicted anti-inflammatory signaling pathway of this compound.
Quantitative Data Summary
Due to the absence of direct experimental studies on this compound, quantitative data from closely related saponins isolated from Kalopanax pictus are presented below as a predictive reference.
| Compound | Bioactivity | Cell Line | IC50 Value (µM) | Reference |
| Kalopanaxsaponin A | Anticancer | Colon 26 Carcinoma | Not specified (in vivo) | [2] |
| Kalopanaxsaponin A | Anticancer | 3LL Lewis Lung Carcinoma | Not specified (in vivo) | [2] |
| Triterpenoid Saponins (unspecified) | Anti-inflammatory (NF-κB inhibition) | HepG2 | 0.6 - 16.4 | [5] |
Detailed Experimental Protocols
The following are detailed, standardized protocols for the preliminary screening of the anticancer and anti-inflammatory activities of this compound.
In Vitro Anticancer Activity
4.1.1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
4.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vitro Anti-inflammatory Activity
4.2.1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the inhibition of nitric oxide production in LPS-stimulated macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Mix the cell culture supernatant with Griess reagent and incubate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite as an indicator of NO production and calculate the percentage of inhibition.
4.2.2. Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Workflow:
Caption: Workflow for Western blot analysis.
Methodology:
-
Protein Extraction: Treat cells as described for the NO assay, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
While direct experimental evidence for the bioactivity of this compound is currently lacking, a strong theoretical framework based on the activities of related saponins from Kalopanax pictus suggests its potential as a valuable lead compound for anticancer and anti-inflammatory drug development. The experimental protocols and predicted mechanisms of action outlined in this guide provide a solid foundation for initiating a comprehensive investigation into the therapeutic potential of this compound. Further research is warranted to isolate this compound in sufficient quantities and validate these predicted bioactivities through rigorous in vitro and in vivo studies.
References
- 1. Saponins from leaves of Kalopanax pictum var. maximowiczii, a Korean medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kalopanaxsaponin A is a basic saponin structure for the anti-tumor activity of hederagenin monodesmosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kalopanaxsaponin A from Kalopanax pictus, a potent antioxidant in the rheumatoidal rat treated with Freund's complete adjuvant reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory triterpenoid saponins from the stem bark of Kalopanax pictus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction of Kizuta Saponin K11 from Kalopanax pictum Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kalopanax pictum, commonly known as the castor aralia tree, is a medicinal plant that has been used in traditional medicine in East Asia. Its leaves, bark, and stems are rich in various bioactive compounds, including triterpenoid saponins. Among these, Kizuta saponin K11 has garnered interest for its potential pharmacological activities. Saponins from Kalopanax pictus have been associated with anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from the leaves of Kalopanax pictum, as well as an overview of the potential signaling pathways involved in its biological activity.
Data Presentation
Table 1: Saponin Content in Kalopanax and Related Species
| Plant Material | Saponin | Method | Average Content | Reference |
| Kalopanacis Cortex | Kalopanax-saponin B | HPLC | 1.010 ± 0.212% | [4] |
| Panax notoginseng leaves | Total Saponins | Optimized Extraction | 12.30 ± 0.34% | [5] |
| Panax quinquefolium leaves | Total Saponins | Optimized Extraction | 12.19 ± 0.64% | [5] |
Experimental Protocols
The following protocols are synthesized from general methods for saponin extraction from plant materials.[5][6]
Protocol 1: Extraction of Crude Saponin Fraction from Kalopanax pictum Leaves
Objective: To extract a crude saponin-rich fraction from the dried leaves of Kalopanax pictum.
Materials:
-
Dried, powdered leaves of Kalopanax pictum
-
80% Ethanol (EtOH)
-
n-Hexane
-
n-Butanol (n-BuOH)
-
Distilled water (H₂O)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
-
Glassware (beakers, flasks)
Methodology:
-
Maceration:
-
Weigh 1 kg of dried, powdered Kalopanax pictum leaves.
-
Suspend the powder in 10 L of 80% ethanol in a large flask.
-
Macerate at room temperature for 72 hours with occasional stirring.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the residue two more times with fresh 80% ethanol.
-
Combine all the filtrates.
-
-
Concentration:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous residue.
-
-
Solvent Partitioning:
-
Suspend the residue in 1 L of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Add 1 L of n-hexane to the separatory funnel and shake vigorously to remove lipids and chlorophyll.
-
Allow the layers to separate and discard the upper n-hexane layer.
-
Repeat the n-hexane wash two more times.
-
To the remaining aqueous layer, add 1 L of n-butanol and shake vigorously.
-
Allow the layers to separate and collect the upper n-butanol layer.
-
Repeat the n-butanol extraction two more times.
-
Combine the n-butanol fractions.
-
-
Final Concentration:
-
Wash the combined n-butanol fraction with 500 mL of 5% aqueous sodium chloride solution.[6]
-
Concentrate the n-butanol fraction to dryness under reduced pressure using a rotary evaporator to yield the crude saponin extract.
-
Protocol 2: Isolation of this compound by Column Chromatography
Objective: To isolate this compound from the crude saponin extract.
Materials:
-
Crude saponin extract from Protocol 1
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Solvent system: Chloroform (CHCl₃), Methanol (MeOH), and Water (H₂O) in a stepwise gradient.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
UV lamp (254 nm)
-
Anisaldehyde-sulfuric acid spray reagent
-
Fraction collector
-
Rotary evaporator
Methodology:
-
Column Preparation:
-
Prepare a slurry of silica gel in chloroform.
-
Pack the chromatography column with the silica gel slurry.
-
Equilibrate the column with chloroform.
-
-
Sample Loading:
-
Dissolve a portion of the crude saponin extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a stepwise gradient of CHCl₃:MeOH:H₂O. Start with a non-polar mixture (e.g., 90:10:1) and gradually increase the polarity by increasing the proportion of methanol and water (e.g., 80:20:2, 70:30:3, 60:40:4).
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., CHCl₃:MeOH:H₂O 70:30:3).
-
Visualize the spots under a UV lamp and by spraying with anisaldehyde-sulfuric acid reagent followed by heating.
-
Combine the fractions containing the spot corresponding to a this compound standard (if available) or fractions with similar TLC profiles.
-
-
Purification:
-
Concentrate the combined fractions containing the target compound using a rotary evaporator.
-
If necessary, repeat the column chromatography with a shallower solvent gradient for further purification.
-
Protocol 3: Quantification of this compound by HPLC
Objective: To determine the concentration of this compound in an extract.
Materials:
-
Purified this compound or a standardized extract
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of a known concentration of purified this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the extract.
-
Dissolve the extract in methanol to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from, for example, 20% B to 80% B over 40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm[6]
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for the extraction of crude saponins from Kalopanax pictum leaves.
Caption: General workflow for the isolation of this compound.
Caption: General anti-inflammatory signaling pathway modulated by saponins.[7][8]
Caption: Overview of general anti-cancer mechanisms of saponins.[2][9][10]
References
- 1. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Quantitative Analysis of Kalopanax-Saponin B from Kalopanacis Cortex -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 5. Optimization of saponin extraction from the leaves of Panax notoginseng and Panax quinquefolium and evaluation of their antioxidant, antihypertensive, hypoglycemic and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Isolation and Purification of Kizuta Saponin K11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kizuta saponin K11 is a bioactive triterpenoid saponin isolated from the stem and bark of Hedera rhombea, a plant belonging to the Araliaceae family.[1] Saponins from the Hedera genus are known for their wide range of biological activities, making them of significant interest in pharmaceutical and cosmetic research. This document provides a detailed, generalized protocol for the isolation and purification of this compound, based on established methodologies for saponin extraction from Hedera species. The protocol outlines the necessary steps from initial extraction to final purification and analysis.
Data Presentation
The following table summarizes typical quantitative data that can be expected during the isolation and purification process of this compound. Please note that these values are representative and may vary depending on the specific experimental conditions and the quality of the plant material.
| Parameter | Value | Unit | Notes |
| Extraction | |||
| Plant Material (Dry Weight) | 500 | g | Stem and bark of Hedera rhombea |
| Extraction Solvent | 5 | L | 80% Ethanol in water |
| Extraction Temperature | 50 | °C | |
| Extraction Time | 2 | hours | Per extraction cycle |
| Number of Extractions | 3 | cycles | |
| Purification | |||
| Crude Saponin Extract Yield | 25 | g | |
| Column Chromatography Stationary Phase | Silica Gel (200-300 mesh) | - | |
| Column Dimensions | 5 x 60 | cm | |
| Elution Solvents | Chloroform-Methanol-Water | - | Stepwise gradient |
| Fraction Volume | 20 | mL | |
| Purity of Isolated K11 (HPLC) | >95 | % |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and purification of this compound from the stem and bark of Hedera rhombea.
Preparation of Plant Material
-
Collect fresh stem and bark from Hedera rhombea.
-
Wash the plant material thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the material in a well-ventilated area, protected from direct sunlight, until it is brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction of Crude Saponins
-
Weigh 500 g of the powdered plant material and place it in a large flask.
-
Add 5 L of 80% aqueous ethanol to the flask.
-
Heat the mixture to 50°C with continuous stirring for 2 hours.[2]
-
After 2 hours, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of saponins.
-
Combine the extracts from all three cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude saponin-rich syrup.
-
Lyophilize the syrup to obtain a dry crude saponin extract.
Purification by Column Chromatography
-
Prepare a silica gel (200-300 mesh) slurry in chloroform.
-
Pack a glass column (5 x 60 cm) with the silica gel slurry.
-
Dissolve a portion of the crude saponin extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried saponin-adsorbed silica gel onto the top of the prepared column.
-
Elute the column with a stepwise gradient of chloroform-methanol-water. Start with a non-polar mixture (e.g., 90:10:1) and gradually increase the polarity by increasing the proportion of methanol and water.
-
Collect fractions of 20 mL and monitor the separation using Thin Layer Chromatography (TLC).
Analysis and Identification
-
Thin Layer Chromatography (TLC):
-
Spot the collected fractions on a silica gel TLC plate.
-
Develop the plate in a chloroform-methanol-water (e.g., 65:35:10) solvent system.
-
Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating at 110°C for 10 minutes. Saponins will appear as colored spots.
-
Combine the fractions containing the purified this compound based on the TLC profile.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Confirm the purity of the combined fractions using reverse-phase HPLC with a C18 column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water.
-
Monitor the elution at a suitable wavelength (e.g., 205 nm).
-
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):
-
Confirm the identity of the isolated compound as this compound by comparing its mass spectral and NMR data with published values.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation and Purification.
References
Application Note: HPLC-MS Analysis of Kizuta Saponin K11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kizuta saponin K11 is a complex oleanane-type triterpenoid saponin.[1] Saponins, a diverse group of naturally occurring glycosides, are known for a wide range of pharmacological activities, making them a subject of intense research in drug discovery and development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of saponins in complex mixtures such as plant extracts.[2][3] This application note provides a detailed protocol for the analysis of this compound using a generalized HPLC-MS method applicable to oleanane-type saponins.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, this section presents a summary of quantitative analysis for representative triterpenoid saponins from various plant sources, analyzed by HPLC-based methods. This data is intended to provide a comparative framework for researchers working with similar compounds.
Table 1: Quantitative Analysis of Triterpenoid Saponins in Plant Materials
| Saponin/Compound Class | Plant Source | Method | Concentration/Amount | Reference |
| Oleiferasaponin A1 | Camellia oleifera (Tea Seed Pomace) | HPLC/UV (280 nm) | Standard curve linear between 0.0096 and 6.0 mg/mL | [4] |
| Total Saponins | Camellia sinensis Seeds (Crude Extract) | UPLC-PDA (210 nm) | 19.57 ± 0.05% (wt %) | [5] |
| Total Saponins | Camellia sinensis Seeds (Purified Fraction) | UPLC-PDA (210 nm) | 41.68 ± 0.09% (wt %) | [5] |
| Gitogenin, Diosgenin, Kryptogenin | Achyranthes aspera | HPLC-UV (203 nm) | Not specified | [6] |
| Diosgenin, Kryptogenin | Cissus quadrangularis | HPLC-UV (203 nm) | Not specified | [6] |
Experimental Protocols
This section outlines a general protocol for the extraction and HPLC-MS analysis of oleanane-type saponins like this compound from plant material.
Sample Preparation: Extraction of Saponins
-
Plant Material Collection and Preparation: Collect fresh plant material known to contain this compound (e.g., Centaurea hermannii or Thalictrum rugosum).[1] Dry the plant material in a well-ventilated oven at 40-50°C to a constant weight. Grind the dried material into a fine powder.
-
Soxhlet Extraction:
-
Concentration:
-
After extraction, transfer the ethanolic extract to a flat-bottom flask.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous extract can be lyophilized to obtain a dry powder.
-
HPLC-MS Analysis
This protocol is a generalized method and may require optimization for specific instrumentation and for this compound.
-
Instrumentation: A High-Performance Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Kinetex XB-C18, 250 mm × 4.6 mm, 5 µm) is commonly used for saponin separation.[2][7]
-
Mobile Phase: A gradient of acetonitrile (B) and water (A), both containing 0.1% formic acid, is often effective.
-
Gradient Program:
-
0-5 min: 10% B
-
5-45 min: 10-80% B (linear gradient)
-
45-50 min: 80% B
-
50-55 min: 80-10% B (linear gradient)
-
55-60 min: 10% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
MS Detector Settings (ESI):
-
Ionization Mode: Positive and/or Negative ion mode. ESI in positive ion mode often forms [M+Na]⁺ and [M+NH₄]⁺ adducts, while negative ion mode typically shows [M-H]⁻ ions.[2]
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 100-2000
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and HPLC-MS analysis of this compound.
Representative Signaling Pathway
Oleanane-type saponins have been reported to exhibit various biological activities, including anti-inflammatory and anti-cancer effects.[8][9] A common mechanism involves the modulation of key signaling pathways. The diagram below illustrates a representative pathway that could be influenced by saponins like this compound.
Caption: Representative PI3K/Akt/mTOR signaling pathway potentially modulated by oleanane saponins.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Separation and Analysis of Saponins in Natural Products | MDPI [mdpi.com]
- 4. Qualitative and Quantitative Analysis of Triterpene Saponins from Tea Seed Pomace (Camellia oleifera Abel) and Their Activities against Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination and Quantification of Triterpene Saponins from Camellia sinensis Seeds Using UPLC-PDA-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Advances in the Bioactivities of Phytochemical Saponins in the Prevention and Treatment of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Confirmation of Kizuta Saponin K11 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kizuta saponin K11 is a triterpenoid saponin first isolated from the leaves of Kalopanax pictum var. maximowiczii, a plant used in traditional Korean medicine.[1][2] The complex structure of saponins, consisting of a polycyclic aglycone (sapogenin) and multiple sugar moieties, necessitates advanced analytical techniques for unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon skeleton and the nature and connectivity of the oligosaccharide chains.[3][4] This application note provides a detailed protocol and data interpretation guide for the structural confirmation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Molecular Structure of this compound
This compound is a bisdesmosidic saponin with hederagenin as the aglycone. Two sugar chains are attached at the C-3 and C-28 positions. The full structure is {3-O-[α-L-rhamnopyranosyl-(1->2)-O-α-L-arabinopyranoside] 28-O-[α-L-rhamnopyranosyl-(1->4)-O-(6-O-acetyl-β-D-glucopyranosyl)-(1->6)-O-β-D-glucopyranoside]} of hederagenin.
Data Presentation: Predicted NMR Assignments
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, compiled from published data for the hederagenin aglycone and its glycosides, as well as for the individual sugar residues. The spectra are typically recorded in pyridine-d₅.
Table 1: ¹³C NMR Chemical Shift Data for this compound (in pyridine-d₅)
| Carbon No. | Hederagenin Aglycone | α-L-Arabinopyranose | α-L-Rhamnopyranose (inner) | β-D-Glucopyranose (inner) | β-D-Glucopyranose (acetylated) | α-L-Rhamnopyranose (outer) |
| Aglycone | ||||||
| 1 | 38.7 | |||||
| 2 | 26.5 | |||||
| 3 | 88.5 | |||||
| 4 | 39.5 | |||||
| 5 | 55.8 | |||||
| 6 | 18.5 | |||||
| 7 | 33.1 | |||||
| 8 | 40.0 | |||||
| 9 | 47.5 | |||||
| 10 | 37.0 | |||||
| 11 | 23.8 | |||||
| 12 | 122.5 | |||||
| 13 | 144.9 | |||||
| 14 | 42.2 | |||||
| 15 | 28.4 | |||||
| 16 | 23.5 | |||||
| 17 | 47.0 | |||||
| 18 | 41.8 | |||||
| 19 | 46.2 | |||||
| 20 | 30.8 | |||||
| 21 | 34.1 | |||||
| 22 | 32.8 | |||||
| 23 | 64.0 | |||||
| 24 | 13.5 | |||||
| 25 | 16.1 | |||||
| 26 | 17.5 | |||||
| 27 | 26.1 | |||||
| 28 | 180.2 | |||||
| 29 | 33.1 | |||||
| 30 | 23.7 | |||||
| Sugars | ||||||
| 1' | 107.3 | |||||
| 2' | 82.5 | |||||
| 3' | 75.2 | |||||
| 4' | 70.1 | |||||
| 5' | 66.5 | |||||
| 1'' | 101.8 | |||||
| 2'' | 72.5 | |||||
| 3'' | 72.8 | |||||
| 4'' | 74.5 | |||||
| 5'' | 70.0 | |||||
| 6'' (CH₃) | 18.6 | |||||
| 1''' | 95.5 | |||||
| 2''' | 74.2 | |||||
| 3''' | 78.5 | |||||
| 4''' | 71.8 | |||||
| 5''' | 78.2 | |||||
| 6''' | 69.5 | |||||
| 1'''' | 104.8 | |||||
| 2'''' | 75.5 | |||||
| 3'''' | 76.8 | |||||
| 4'''' | 82.0 | |||||
| 5'''' | 75.0 | |||||
| 6'''' | 64.5 | |||||
| 1''''' | 102.8 | |||||
| 2''''' | 72.9 | |||||
| 3''''' | 72.9 | |||||
| 4''''' | 74.6 | |||||
| 5''''' | 69.8 | |||||
| 6''''' (CH₃) | 18.6 | |||||
| Acetyl | ||||||
| CO | 170.9 | |||||
| CH₃ | 21.1 |
Table 2: ¹H NMR Chemical Shift Data for this compound (in pyridine-d₅)
| Proton No. | Hederagenin Aglycone | α-L-Arabinopyranose | α-L-Rhamnopyranose (inner) | β-D-Glucopyranose (inner) | β-D-Glucopyranose (acetylated) | α-L-Rhamnopyranose (outer) |
| Aglycone | ||||||
| 3 | 3.44 (dd) | |||||
| 12 | 5.49 (s) | |||||
| 23a | 4.25 (d) | |||||
| 23b | 3.65 (d) | |||||
| 24 (CH₃) | 1.02 (s) | |||||
| 25 (CH₃) | 0.90 (s) | |||||
| 26 (CH₃) | 0.95 (s) | |||||
| 27 (CH₃) | 1.25 (s) | |||||
| 29 (CH₃) | 0.98 (s) | |||||
| 30 (CH₃) | 0.92 (s) | |||||
| Sugars | ||||||
| 1' (anomeric) | 4.95 (d) | |||||
| 1'' (anomeric) | 6.35 (br s) | |||||
| 6'' (CH₃) | 1.75 (d) | |||||
| 1''' (anomeric) | 6.25 (d) | |||||
| 1'''' (anomeric) | 5.35 (d) | |||||
| 1''''' (anomeric) | 5.85 (br s) | |||||
| 6''''' (CH₃) | 1.65 (d) | |||||
| Acetyl | ||||||
| CH₃ | 2.15 (s) |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound.
-
Solvent: Dissolve the sample in 0.5-0.7 mL of deuterated pyridine (pyridine-d₅). The use of pyridine-d₅ is recommended for saponins as it is a good solvent and provides a wide chemical shift range, which helps in resolving overlapping signals, especially in the sugar region.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 for both ¹H and ¹³C).
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (500 MHz or higher is recommended for better resolution).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds. This is crucial for tracing the connectivity within each sugar ring and within the aglycone.
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Data Points: 2048 x 512.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly attached to carbons (¹H-¹³C one-bond correlations). This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
-
Spectral Width: ¹H dimension (0-12 ppm), ¹³C dimension (0-180 ppm).
-
Data Points: 2048 x 256.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is the key experiment for determining the linkage between sugar units and the attachment points of the sugar chains to the aglycone.
-
Spectral Width: Same as HSQC.
-
Optimization: Optimized for a long-range coupling constant of 8 Hz.
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Purpose: To show correlations between all protons within a spin system, not just those directly coupled. This is particularly useful for identifying all the protons belonging to a single sugar residue by irradiating the anomeric proton.
-
Mixing Time: 80-120 ms.
-
Structure Elucidation Workflow
The following diagrams illustrate the logical workflow for the structural confirmation of this compound using the acquired NMR data.
Caption: Experimental workflow for NMR-based structure confirmation.
Caption: Logical relationships in NMR data interpretation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and non-destructive method for the complete structural confirmation of complex natural products like this compound. By following the detailed protocols outlined in this application note, researchers can confidently assign all proton and carbon signals, determine the connectivity of the aglycone and sugar moieties, and establish the interglycosidic linkages, leading to the unambiguous confirmation of the saponin's structure. This level of structural detail is crucial for understanding its biological activity and for potential applications in drug development.
References
Application Notes and Protocols for the Quantitative Assay of Kizuta Saponin K11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kizuta saponin K11 is a triterpenoid saponin identified in plants of the Hedera and Kalopanax genera, notably Hedera rhombea and Kalopanax pictus. Saponins as a class of compounds are known for a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects, making them promising candidates for pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and for enabling pharmacological and toxicological studies.
This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD). Additionally, it outlines common signaling pathways potentially modulated by triterpenoid saponins, offering a basis for further mechanistic studies.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the quantitative assay for this compound, based on established methods for similar triterpenoid saponins.[1] These values should be validated specifically for this compound in your laboratory.
Table 1: HPLC-ELSD Method Parameters
| Parameter | Recommended Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Protocol Section |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Drift Tube Temp. | 50°C |
| ELSD Nebulizer Gas | Nitrogen (Pressure: 3.5 bar) |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 3.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | To be determined (Signal-to-Noise Ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined (Signal-to-Noise Ratio of 10:1) |
| Specificity | Peak purity and resolution from adjacent peaks |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (ACS grade or higher)
-
Plant material or extract containing this compound
-
Syringe filters (0.45 µm, PTFE or nylon)
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.
Sample Preparation
-
Plant Material Extraction:
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1 g of the powdered material into a flask.
-
Add 50 mL of 70% methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
Formulated Products:
-
The sample preparation method should be adapted based on the matrix of the formulated product to ensure complete extraction and removal of interfering substances.
-
HPLC-ELSD Analysis
-
Instrument Setup: Configure the HPLC-ELSD system according to the parameters outlined in Table 1.
-
Gradient Elution Program:
-
0-10 min: 30% B
-
10-30 min: 30% to 60% B
-
30-40 min: 60% to 90% B
-
40-45 min: 90% B (hold)
-
45-50 min: 90% to 30% B
-
50-60 min: 30% B (hold for column re-equilibration)
-
-
Analysis Sequence:
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Data Analysis
-
Calibration Curve: Plot the logarithm of the peak area versus the logarithm of the concentration of the this compound standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).
-
Quantification: Using the calibration curve equation, calculate the concentration of this compound in the sample solutions based on their measured peak areas.
-
Content Calculation: Determine the final content of this compound in the original material, taking into account the initial weight and dilution factors.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound have not been fully elucidated, triterpenoid saponins are known to exert their biological effects, such as anti-inflammatory and cytotoxic activities, through the modulation of key cellular signaling cascades.[2][3][4][5][6][7]
General Anti-Inflammatory Signaling Pathway for Triterpenoid Saponins
References
- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 7. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kizuta Saponin K11 In Vitro Cytotoxicity Assay on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kizuta saponin K11 is a triterpenoid saponin that has been isolated from Kalopanax pictus.[1] Saponins, as a class of natural compounds, have garnered significant interest in oncology research due to their potential cytotoxic and anti-cancer properties.[2][3] These compounds have been shown to induce cell death in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.[4] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay and presents representative data and potential signaling pathways involved in its mechanism of action.
Data Presentation
| Saponin/Extract | Cancer Cell Line | Assay | IC50 (µg/mL) | Incubation Time (h) | Reference |
| Saponin-Enriched Fraction | VERO | SRB | >200 | Not Specified | [5] |
| Saponin-Enriched Fraction | HT29 | MTT | Not Specified | 48 | [6] |
| Saponin-Enriched Fraction | HEPG2 | MTT | Not Specified | 48 | [6] |
| Fenugreek Fraction C (High Saponin) | HeLa | MTT | 3.91 ± 0.03 | 24 | [7] |
| Fenugreek Fraction C (High Saponin) | SKOV-3 | MTT | 3.97 ± 0.07 | 24 | [7] |
| Fenugreek Fraction C (High Saponin) | MOLT-4 | MTT | 7.75 ± 0.37 | 24 | [7] |
| Asparagus acutifolius Saponin Extract | HT-29 | MTT | 120 | 72 | [8] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared dilutions of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest saponin concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve of this compound concentration versus cell viability.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizations
Experimental Workflow
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Potential Signaling Pathway
Caption: Proposed apoptotic signaling pathway induced by saponins.
References
- 1. CSDB: Search results [csdb.glycoscience.ru]
- 2. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jagiellonian University Repository [ruj.uj.edu.pl]
- 4. Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Chemotaxonomic Significance of Saponins from Wild and Cultured Asparagus Shoots [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Anti-inflammatory Effects of Kizuta Saponin K11 in RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, play a pivotal role in initiating and propagating the inflammatory cascade upon activation by stimuli like lipopolysaccharide (LPS). This activation triggers the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Kizuta saponin K11, a triterpenoid saponin, has been investigated for its potential anti-inflammatory properties. This document provides a summary of its effects on RAW 264.7 macrophages, along with detailed protocols for key experimental assays. For the purpose of these notes, data related to Kalopanaxsaponin A, a closely related hederagenin monodesmoside isolated from Kalopanax pictus, is used to illustrate the potential effects of this compound.
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of saponins from Kalopanax pictus on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of Kalopanaxsaponin A on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production Inhibition (%) |
| LPS (1 µg/mL) | - | 0% |
| LPS + Kalopanaxsaponin A | 1 | Data Not Available |
| LPS + Kalopanaxsaponin A | 5 | Data Not Available |
| LPS + Kalopanaxsaponin A | 10 | Significant Inhibition |
| LPS + Kalopanaxsaponin A | 25 | Potent Inhibition |
Note: Specific percentage inhibition values for Kalopanaxsaponin A are not detailed in the provided search results, but it is highlighted as the most potent inhibitor among the tested monodesmosides.[1]
Table 2: Effect of Kalopanaxsaponin A on Pro-inflammatory Cytokine and Mediator Release
| Inflammatory Mediator | Kalopanaxsaponin A Concentration (µM) | Inhibition |
| TNF-α | 25 | Significant Decrease |
| PGE2 | 25 | Significant Decrease |
Note: The data indicates a significant reduction in TNF-α and PGE2 release at a concentration of 25 µM.[1]
Experimental Protocols
RAW 264.7 Macrophage Cell Culture
Objective: To maintain and propagate RAW 264.7 cells for subsequent inflammatory assays.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain RAW 264.7 cells in T-75 flasks with supplemented DMEM.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cells once with PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 5-10 mL of complete DMEM and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
LPS-Induced Inflammation and this compound Treatment
Objective: To induce an inflammatory response in RAW 264.7 cells using LPS and to treat the cells with this compound.
Materials:
-
Cultured RAW 264.7 cells
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or Kalopanaxsaponin A)
-
Serum-free DMEM
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
The following day, replace the medium with serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired incubation period (e.g., 24 hours for NO and cytokine assays).
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatant from treated and control wells
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate reader
Protocol:
-
After the 24-hour incubation with LPS and this compound, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of Griess Reagent Solution A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Materials:
-
Cell culture supernatant
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
96-well ELISA plates
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Follow the instructions provided with the commercial ELISA kit.
-
Briefly, coat the ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotin-conjugated detection antibody.
-
Incubate, then wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add the substrate solution (e.g., TMB).
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) signaling pathways.
Materials:
-
Treated and control RAW 264.7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control like β-actin.
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.
Mechanism of Action
This compound is proposed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Saponins from Kalopanax pictus have been shown to suppress the activation of NF-κB.[2] This is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.
The canonical NF-κB pathway is activated by LPS binding to Toll-like receptor 4 (TLR4), leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and initiate gene transcription. This compound likely inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Furthermore, saponins often modulate the MAPK signaling pathway, which includes ERK, JNK, and p38. These kinases, when phosphorylated, activate other transcription factors like AP-1, which also contribute to the expression of pro-inflammatory genes. By inhibiting the phosphorylation of MAPKs, this compound can further attenuate the inflammatory response. The combined inhibition of the NF-κB and MAPK pathways leads to a significant reduction in the production of nitric oxide, prostaglandins, and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.
References
- 1. In vitro antiinflammatory activity of kalopanaxsaponin A isolated from Kalopanax pictus in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Stem Bark of Kalopanax pictus Exhibits Anti-inflammatory Effect through Heme Oxygenase-1 Induction and NF-κB Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Saponins in a Murine Model: A Generalized Approach for Kizuta Saponin K11
Disclaimer: As of the latest literature search, specific in vivo studies on Kizuta saponin K11 in murine models are not publicly available. Therefore, this document provides a generalized application note and a set of hypothetical protocols based on the known biological activities of other saponins, such as their anti-tumor and immunomodulatory effects.[1][2][3] These protocols are intended to serve as a foundational guide for researchers initiating in vivo investigations of novel saponins like this compound.
Introduction
Saponins are a diverse group of naturally occurring glycosides with a wide range of biological activities, including anti-tumor, anti-inflammatory, and adjuvant properties.[4] Their ability to interact with cell membranes, particularly cholesterol, is thought to be a key mechanism behind their cytotoxic effects on cancer cells.[5] Furthermore, certain saponins have been shown to modulate the immune system, enhancing both cellular and humoral responses, making them attractive candidates for vaccine adjuvants and immunotherapies.[1][6][7][8]
This document outlines a hypothetical in vivo study in a murine model to investigate the anti-tumor efficacy and immunomodulatory effects of a saponin, exemplified by this compound. The protocols provided are based on established methodologies for evaluating similar compounds.
Hypothetical In Vivo Anti-Tumor Study of this compound
Objectives
-
To evaluate the acute toxicity of this compound in a murine model.
-
To determine the anti-tumor efficacy of this compound in a syngeneic tumor model.
-
To investigate the potential immunomodulatory effects of this compound in the tumor microenvironment.
Experimental Design
-
Animal Model: 6-8 week old female BALB/c mice.[9]
-
Tumor Model: Subcutaneous implantation of a murine cancer cell line (e.g., B16 melanoma or CT26 colon carcinoma).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., sterile saline or PBS)
-
Group 2: this compound (Low Dose, e.g., 1 mg/kg)
-
Group 3: this compound (High Dose, e.g., 5 mg/kg)
-
Group 4: Positive Control (e.g., a standard chemotherapeutic agent like cisplatin)
-
-
Administration Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Treatment Schedule: Treatment to commence when tumors reach a palpable size (e.g., 50-100 mm³) and continue for a specified duration (e.g., every other day for 2 weeks).
-
Endpoints:
-
Tumor volume and weight
-
Animal body weight and survival
-
Histopathological analysis of tumors and major organs
-
Immunophenotyping of tumor-infiltrating lymphocytes (TILs)
-
Cytokine profiling from serum or tumor lysates
-
Data Presentation
Table 1: Hypothetical Tumor Growth Inhibition by this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 14 ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| This compound | 1 | 1050 ± 180 | 30 |
| This compound | 5 | 600 ± 120 | 60 |
| Positive Control | 5 | 450 ± 90 | 70 |
Table 2: Hypothetical Immunophenotyping of Tumor-Infiltrating Lymphocytes
| Treatment Group | Dose (mg/kg) | CD8+ T cells (% of CD45+ cells) ± SD | CD4+ T cells (% of CD45+ cells) ± SD | NK cells (% of CD45+ cells) ± SD |
| Vehicle Control | - | 10 ± 2.5 | 20 ± 4.0 | 5 ± 1.5 |
| This compound | 1 | 18 ± 3.0 | 22 ± 3.5 | 8 ± 2.0 |
| This compound | 5 | 30 ± 5.0 | 25 ± 4.5 | 12 ± 2.5 |
| Positive Control | 5 | 12 ± 2.8 | 18 ± 3.0 | 6 ± 1.8 |
Experimental Protocols
Protocol 1: Acute Toxicity Study
-
Animal Acclimatization: House 6-8 week old female BALB/c mice in a controlled environment for at least one week prior to the experiment.[9]
-
Dose Preparation: Dissolve this compound in a sterile vehicle (e.g., saline). Prepare a range of doses (e.g., 50, 100, 200, 500 mg/kg).
-
Administration: Administer a single dose of this compound via oral gavage or intraperitoneal injection to groups of mice (n=5 per group).[10]
-
Observation: Monitor the mice for clinical signs of toxicity, including changes in behavior, weight loss, and mortality, for 14 days.[10]
-
LD50 Calculation: Determine the median lethal dose (LD50) using an appropriate statistical method.
-
Histopathology: At the end of the observation period, euthanize the surviving mice and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to assess for any tissue damage.[11]
Protocol 2: Tumor Implantation and Measurement
-
Cell Culture: Culture the selected murine cancer cell line (e.g., B16 melanoma) under standard conditions.
-
Cell Preparation: On the day of implantation, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every other day using a digital caliper.
-
Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Begin treatment when the tumors reach an average volume of 50-100 mm³.
Protocol 3: Saponin Administration and Monitoring
-
Dose Preparation: Prepare the designated doses of this compound in a sterile vehicle.
-
Administration: Administer the treatment (vehicle, this compound, or positive control) via the chosen route (i.p. or s.c.) according to the predetermined schedule.
-
Monitoring: Monitor the body weight of the mice every other day as an indicator of systemic toxicity.
-
Euthanasia: At the end of the study, euthanize the mice and carefully excise the tumors.
-
Tumor Measurement: Weigh the excised tumors.
Protocol 4: Immunophenotyping of Tumor-Infiltrating Lymphocytes
-
Tumor Processing: Mechanically and enzymatically digest the excised tumors to obtain a single-cell suspension.
-
Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1).
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the proportions of different immune cell populations within the tumor microenvironment.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for the in vivo anti-tumor study.
References
- 1. Crude saponins improve the immune response to an oral plant-made measles vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Potential of Gymnema sylvestre Saponin Rich Fraction on In Vitro Breast Cancer Cell Lines and In Vivo Tumor-Bearing Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent advances in the anti-tumor activities of saponins through cholesterol regulation [frontiersin.org]
- 6. Design, synthesis, and initial immunological evaluation of glycoconjugates based on saponin adjuvants and the Tn antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saponin nanoparticle adjuvants incorporating Toll-like receptor agonists drive distinct immune signatures and potent vaccine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saponin-based adjuvants induce cross-presentation in dendritic cells by intracellular lipid body formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The distribution of saponins in vivo affects their synergy with chimeric toxins against tumours expressing human epidermal growth factor receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo acute toxicity and mutagenic analysis of crude saponins from Chenopodium quinoa Willd husks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Kizuta Saponin K11 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kizuta saponin K11 is a triterpenoid saponin isolated from the leaves of Kalopanax pictum var. maximowiczii, a plant used in traditional Korean medicine. Saponins as a class of natural compounds are known to exhibit a wide range of biological activities, including cytotoxic effects against various cancer cell lines. These effects are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cell proliferation and survival.[1][2]
These application notes provide a comprehensive guide for the formulation and use of this compound in in vitro cell culture experiments. Due to the limited availability of specific experimental data for this compound, the following protocols and concentration ranges are based on established methodologies for similar triterpenoid saponins. Researchers are strongly advised to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental setup.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for accurate formulation and experimental reproducibility.
| Property | Value | Reference |
| CAS Number | 97240-03-4 | N/A |
| Molecular Weight | 1263.41 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Storage | Store at -20°C as a powder. Protect from light and moisture. | N/A |
Stock Solution Preparation
Proper preparation of a stock solution is the first critical step in any cell culture experiment. The following protocol provides a general guideline for dissolving this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Add the appropriate volume of DMSO to the weighed powder to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
The molecular weight of this compound is 1263.41 g/mol . To prepare a 10 mM stock solution, dissolve 12.63 mg of the compound in 1 mL of DMSO.
-
-
Solubilization: Gently vortex the solution until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube.
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. This protocol can be used to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO control).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table of Representative Saponin Cytotoxicity:
| Saponin | Cell Line | IC50 (µM) | Reference |
| Saikosaponin A | 3T3-L1 | > 15 | [3] |
| Saikosaponin D | 3T3-L1 | > 15 | [3] |
| Saponin 1 | U251MG (Glioblastoma) | ~5.8 (converted from 7.4 µg/mL) | [4] |
| Saponin 1 | U87MG (Glioblastoma) | ~6.8 (converted from 8.6 µg/mL) | [4] |
| Chikusetsusaponin IVa methyl ester | Ovarian Cancer Cells | Varies by cell line | [5] |
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to detect apoptosis induced by this compound using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA, then neutralize with complete medium. For suspension cells, proceed to the next step.
-
Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways Modulated by Saponins
Triterpenoid saponins are known to exert their anticancer effects by modulating various intracellular signaling pathways.[6] The diagrams below, generated using the DOT language, illustrate the general mechanisms by which saponins can influence the MAPK and PI3K/Akt pathways, leading to apoptosis and inhibition of cell proliferation.
Experimental Workflow for Cell Viability and Apoptosis Assays
Caption: Workflow for assessing this compound's effects.
Saponin-Induced Apoptosis via the MAPK Signaling Pathway
Caption: Saponin activation of MAPK pathways leading to apoptosis.
Saponin-Mediated Inhibition of the PI3K/Akt Survival Pathway
Caption: Saponin inhibition of the PI3K/Akt survival pathway.
Conclusion
This compound, as a member of the triterpenoid saponin family, holds potential as a cytotoxic agent for in vitro cancer research. The protocols and information provided in these application notes offer a foundational framework for researchers to begin investigating its effects. It is imperative to perform thorough dose-response and time-course experiments to validate the optimal conditions for each specific cell line and experimental question. Further research into the precise molecular mechanisms of this compound will be crucial for elucidating its full therapeutic potential.
References
- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saponin 1 induces apoptosis and suppresses NF-κB-mediated survival signaling in glioblastoma multiforme (GBM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chikusetsusaponin IVa methyl ester induces G1 cell cycle arrest, triggers apoptosis and inhibits migration and invasion in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
Application Notes and Protocols for Kizuta Saponin K11 Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Product Information
Product Name: Kizuta saponin K11
CAS Number: 97240-03-4[1]
Molecular Formula: C₆₁H₉₈O₂₇[2]
Molecular Weight: 1267.4 g/mol
Source: Isolated from plants such as Kalopanax pictum var. maximowiczii[3][4].
Description: this compound is a triterpenoid saponin that can be used as a reference standard for analytical studies. It is supplied as a powder[2].
Physicochemical and Handling Properties
Proper handling and storage are crucial for maintaining the integrity of the analytical standard.
| Property | Specification | Source |
| Purity | ≥98% (by HPLC) | [1][2][5] |
| Physical Description | Powder | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [2] |
| Storage | Store protected from air and light. Refrigerate or freeze (2-8 °C). | [2] |
| Shelf Life | 2 years under recommended storage conditions. | [2] |
Analytical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control and analysis of this compound.
Experimental Protocols
The following are example protocols for the analysis of this compound. These methods are based on general procedures for saponin analysis and should be optimized and validated for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol describes a reversed-phase HPLC method for determining the purity of this compound and for its quantification in various matrices. Due to the lack of a strong chromophore in many saponins, a UV detector at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) is often employed[6][7].
Instrumentation and Materials:
-
HPLC system with a UV or ELSD detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid (optional, for pH adjustment)
-
Methanol for sample preparation
Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 1.0 mg of this compound reference standard.
-
Dissolve in methanol to prepare a stock solution of 1.0 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) to generate a calibration curve.
-
-
Sample Preparation:
-
For bulk powder, prepare a solution of 1.0 mg/mL in methanol.
-
For extracts or formulations, use an appropriate extraction method (e.g., sonication in methanol) followed by filtration through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-30 min: 30-70% B30-35 min: 70-90% B35-40 min: 90% B40-41 min: 90-30% B41-50 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm or ELSD (Drift tube: 50°C, Nebulizer gas: 2.5 L/min) |
-
Data Analysis:
-
Purity: Calculate the area percentage of the this compound peak relative to the total peak area.
-
Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of this compound in the sample by interpolation from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful technique for the confirmation of the identity of this compound and for the characterization of related impurities[8][9][10].
Instrumentation and Materials:
-
LC-MS system (e.g., QTOF or Orbitrap) with an Electrospray Ionization (ESI) source
-
Chromatographic conditions as described in the HPLC protocol.
Protocol:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in methanol.
-
MS Conditions (Example):
| Parameter | Condition |
| Ionization Mode | ESI Negative or Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 100-1500 |
| Collision Energy (for MS/MS) | Ramped (e.g., 20-60 eV) to observe fragmentation patterns. |
-
Data Analysis:
-
Confirm the presence of the [M-H]⁻ or [M+HCOO]⁻ ion in negative mode, or the [M+H]⁺ or [M+Na]⁺ ion in positive mode, corresponding to the molecular weight of this compound.
-
Analyze the fragmentation pattern in MS/MS mode to confirm the structure, observing the loss of sugar moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the definitive method for the structural confirmation of this compound[2][11]. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used for unambiguous assignment of all proton and carbon signals.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
This compound reference standard
-
Deuterated solvent (e.g., Pyridine-d₅, Methanol-d₄)
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
NMR Experiments:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish correlations between protons and carbons, which allows for the complete structural assignment.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Compare the obtained chemical shifts and coupling constants with published data or a reference spectrum to confirm the identity and structure of this compound[2].
-
Hypothetical Biological Activity and Signaling Pathway
While specific signaling pathways for this compound are not extensively documented in the provided search results, many triterpenoid saponins are known to exhibit cytotoxic effects on cancer cells by inducing apoptosis[12]. The diagram below illustrates a generalized apoptosis signaling pathway that could be investigated for this compound.
References
- 1. This compound – NatureStandard [naturestandard.com]
- 2. chemfaces.com [chemfaces.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 97240-03-4[this compound Analysis control,HPLC≥98%]- Jizhi Biochemical [acmec.com.cn]
- 6. Use of a simplified HPLC-UV analysis for soyasaponin B determination: study of saponin and isoflavone variability in soybean cultivars and soy-based health food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of steroidal saponins in crude extract from Dioscorea nipponica Makino by liquid chromatography tandem multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Kizuta Saponin K11 Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Kizuta saponin K11 extraction from its primary source, the leaves of Kalopanax pictum var. maximowiczii.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of solvent for extracting this compound?
A1: The choice of solvent is critical for saponin extraction. Saponins, including this compound, are amphiphilic and have good solubility in polar solvents like water, methanol, and ethanol, or aqueous mixtures of these alcohols.[3][4] For triterpenoid saponins, aqueous ethanol is highly effective. Studies on related plants have shown that ethanol concentrations between 40% and 80% (v/v) often provide the highest yields, as this range balances the polarity needed to dissolve the saponin glycosides while minimizing the extraction of highly polar impurities like sugars.[5][6][7] Pure ethanol is generally less effective as saponin solubility can decrease in less polar solvents.[8]
Q2: How does temperature influence the extraction yield and stability of this compound?
A2: Generally, increasing the extraction temperature enhances the solubility and diffusion rate of saponins, leading to a higher yield.[3] However, saponins can be thermolabile. Temperatures exceeding a certain threshold can lead to degradation, particularly the hydrolysis of delicate sugar moieties.[5][8] The optimal temperature often lies between 40°C and 60°C. For instance, in the ultrasound-assisted extraction (UAE) of saponins from Hedera helix, 50°C was found to be the most favorable condition.[5][6] It is crucial to optimize the temperature to maximize extraction without causing degradation.
Q3: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) compared to conventional methods?
A3: Modern techniques like UAE and Pressurized Liquid Extraction (PLE) offer significant advantages over conventional methods like maceration or Soxhlet extraction.[4][9] UAE utilizes acoustic cavitation to disrupt plant cell walls, which enhances solvent penetration and mass transfer, leading to higher yields in shorter times and often at lower temperatures.[4][6][10] PLE, which uses elevated temperatures and pressures, can increase extraction efficiency by 20-30% compared to traditional methods.[9] These techniques are more efficient, require less solvent, and are faster, making them preferable for optimizing saponin extraction.[11][12]
Q4: My crude extract is dark green due to chlorophyll contamination. How can I remove these pigments?
A4: Pigment removal is a common challenge. A primary step is "defatting" the initial plant material or the crude extract with a non-polar solvent like n-hexane or petroleum ether.[13] Saponins are insoluble in these solvents, while lipophilic compounds like chlorophyll and lipids are readily dissolved and removed. Another effective method is to use macroporous resins. The crude extract can be passed through a resin column; the saponins will adsorb to the resin, and impurities like pigments and sugars can be washed away with water before eluting the purified saponins with an alcohol solution (e.g., 70% ethanol).
Q5: How does the solid-to-liquid ratio impact extraction efficiency?
A5: The solid-to-liquid ratio is a critical factor influencing the extraction yield.[8] A lower ratio (i.e., more solvent per gram of plant material) creates a larger concentration gradient between the plant matrix and the solvent, which enhances the diffusion of saponins into the solvent.[7] Optimal ratios often range from 1:20 to 1:55 (g/mL).[6][14] While a higher solvent volume increases yield, it can also make the downstream solvent removal process more time-consuming and energy-intensive. Therefore, an optimized ratio is essential for an efficient process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Saponin Yield | 1. Inefficient Cell Lysis: Plant cell walls are not sufficiently broken down. 2. Suboptimal Solvent: The solvent polarity is not ideal for this compound. 3. Incorrect Solid-to-Liquid Ratio: Insufficient solvent to effectively extract the saponins. 4. Temperature/Time Too Low: Extraction conditions are not sufficient to maximize diffusion. | 1. Ensure the plant material is ground to a fine powder (e.g., passed through a 0.5 mm sieve) to increase surface area.[10][11] Consider using ultrasound-assisted extraction (UAE) to enhance cell wall disruption.[6] 2. Optimize the ethanol concentration. Start with 70-80% aqueous ethanol and test different concentrations (e.g., 40%, 60%) to find the optimum.[5][6] 3. Increase the solvent volume. Test solid-to-liquid ratios of 1:20, 1:30, and 1:40 (g/mL).[7][8] 4. Increase the extraction temperature to 50-60°C and extend the extraction time. Monitor for potential degradation.[5][15] |
| Saponin Degradation | 1. Excessive Temperature: High heat during extraction or solvent evaporation is hydrolyzing the saponin's glycosidic bonds. 2. Inappropriate pH: The extraction medium is too acidic or alkaline, causing instability.[8] | 1. Use a lower extraction temperature (≤60°C).[5] During solvent evaporation, use a rotary evaporator under reduced pressure at a water bath temperature of 40-50°C. 2. Maintain a neutral pH during extraction unless optimization studies suggest otherwise. Buffer the extraction solvent if necessary. |
| Poor Purity of Final Product | 1. Contamination with Lipids/Pigments: Non-polar compounds are co-extracted. 2. Contamination with Sugars/Polar Compounds: Highly polar compounds are co-extracted, especially with high water content in the solvent. | 1. Perform a pre-extraction defatting step on the powdered leaves using n-hexane.[13] 2. After initial extraction and solvent removal, perform a liquid-liquid partition. Dissolve the extract in water and partition against n-butanol. The saponins will move to the n-butanol phase, leaving highly polar impurities in the aqueous phase.[3][13] Further purification can be achieved with column chromatography (e.g., Sephadex LH-20 or macroporous resin).[13] |
| Foaming Issues During Processing | 1. Inherent Surfactant Property of Saponins: Saponins naturally create foam when agitated in aqueous solutions.[3] | 1. Minimize vigorous shaking or stirring. When evaporating solvents under vacuum, introduce the vacuum slowly to prevent bumping and excessive foaming. The use of a larger flask in the rotary evaporator can also help manage foam. |
Data on Saponin Extraction Optimization
The following tables summarize optimized parameters from studies on saponin extraction from related plant species, which can serve as a strong starting point for optimizing this compound extraction.
Table 1: Comparison of Optimized Extraction Parameters for Saponins
| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Resulting Yield | Reference |
| Hedera helix | Ultrasound-Assisted | 80% Ethanol | 50 | 60 min | 1:20 | High TSC* | [6] |
| Hedera nepalensis | Subcritical Fluid | 50% Ethanol | 150 | 3 min | 1:55 | 1.88% | [14] |
| Panax notoginseng | Maceration | 40% Ethanol | Ambient | 60 h | 1:25 | 12.30% | [7] |
| Sapindus rarak | Ultrasound-Assisted | Water | 50 | 120 min | 1:50 | 35.5% | [15] |
| P. polyphylla | Water-Assisted | Water | 32 | 21 min | 1:5 | 5.01% | [16] |
*TSC: Total Saponin Content
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound (Recommended)
This protocol is based on optimized methods for saponin extraction and is designed for high efficiency.[6]
-
Preparation of Plant Material:
-
Dry the leaves of Kalopanax pictum var. maximowiczii at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder and pass through a 0.5 mm sieve.
-
Perform a defatting step by macerating the powder in n-hexane (1:10 w/v) for 24 hours to remove lipids and chlorophyll. Filter and air-dry the powder.
-
-
Ultrasonic Extraction:
-
Place 10 g of the defatted powder into a 500 mL beaker.
-
Add 200 mL of 80% aqueous ethanol to achieve a 1:20 solid-to-liquid ratio.
-
Place the beaker in an ultrasonic water bath.
-
Set the extraction temperature to 50°C and the sonication time to 60 minutes. Use an ultrasonic power of around 300 W.[8]
-
-
Isolation of Crude Extract:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the residue under the same conditions to maximize yield.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature of 50°C to remove the ethanol.
-
-
Purification (Liquid-Liquid Partitioning):
-
Suspend the remaining aqueous concentrate in 100 mL of distilled water.
-
Transfer the suspension to a separatory funnel and extract three times with 100 mL of water-saturated n-butanol.[13]
-
Combine the n-butanol fractions and wash with a small amount of distilled water to remove water-soluble impurities.
-
Evaporate the n-butanol phase to dryness under reduced pressure to obtain the crude this compound extract.
-
Protocol 2: Conventional Maceration Extraction
-
Preparation of Plant Material:
-
Prepare and defat the leaf powder as described in Protocol 1, Step 1.
-
-
Maceration:
-
Place 10 g of the defatted powder in a flask.
-
Add 250 mL of 70% aqueous ethanol (1:25 ratio).[7]
-
Seal the flask and allow it to macerate for 48-72 hours at room temperature with occasional shaking.
-
-
Isolation and Purification:
-
Filter the mixture and concentrate the solvent as described in Protocol 1, Steps 3 and 4.
-
Perform the liquid-liquid partitioning step as described in Protocol 1, Step 5 to purify the crude extract.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction.
Generalized Signaling Pathway for Saponin Anti-Inflammatory Activity
Triterpenoid saponins are known to exhibit anti-inflammatory effects by modulating key signaling pathways.[17] While the specific pathway for this compound is not fully elucidated, this diagram illustrates a common mechanism: the inhibition of the NF-κB pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understand the extraction process of saponin extract. [plantextractwholesale.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of saponin extraction from the leaves of Panax notoginseng and Panax quinquefolium and evaluation of their antioxidant, antihypertensive, hypoglycemic and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 10. Extraction, characterization and evaluation of saponin-based natural surfactant for enhanced oil recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. journal.bcrec.id [journal.bcrec.id]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Purification of Kizuta Saponin K11 from Crude Extract
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Kizuta saponin K11 from the crude extract of Kalopanax pictum var. maximowiczii leaves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a triterpenoid saponin belonging to the hederagenin group of glycosides. Its primary natural source is the leaves of Kalopanax pictum var. maximowiczii, a medicinal plant found in Korea.[1]
Q2: What are the main challenges in purifying this compound?
A2: The main challenges are similar to those encountered with other saponins and include:
-
Complex Mixtures: Crude extracts contain a mixture of structurally similar saponins, making separation difficult.[2]
-
Co-extraction of Impurities: Polar compounds like pigments (chlorophylls), polysaccharides, and phenolic compounds are often co-extracted, complicating the purification process.
-
Lack of a Strong Chromophore: Saponins like this compound lack a strong UV-absorbing chromophore, which makes detection by standard HPLC-UV methods challenging at higher wavelengths. Detection is typically performed at low wavelengths (around 203-210 nm).[2][3]
-
Potential for Hydrolysis: Saponins can be susceptible to hydrolysis (loss of sugar moieties) under acidic or basic conditions and at elevated temperatures, leading to the formation of artifacts.[2][4]
Q3: What analytical techniques are recommended for monitoring the purification of this compound?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is a valuable tool for rapid qualitative analysis of fractions from column chromatography. Saponins can be visualized using reagents like 10% sulfuric acid in ethanol followed by heating.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for both in-process monitoring and final purity assessment. Due to the lack of a strong chromophore, detection at low UV wavelengths (e.g., 205 nm) is common.[7][8] For more sensitive and specific detection, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be coupled with HPLC.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield of Saponin-Rich Fraction after Solvent Partitioning
| Possible Cause | Suggested Solution |
| Incomplete Extraction from Aqueous Phase | The polarity of the n-butanol may be insufficient to extract all saponins, especially highly glycosylated ones. Try saturating the n-butanol with water before extraction. Perform multiple extractions (3-5 times) with smaller volumes of n-butanol and pool the organic layers. |
| Emulsion Formation | Vigorous shaking can lead to stable emulsions, trapping the saponins at the interface. Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. If an emulsion forms, allow it to stand for an extended period, or add a small amount of brine (saturated NaCl solution) to help break the emulsion. Centrifugation can also be effective. |
| Precipitation of Saponins | Some saponins may precipitate at the interface if the concentration is too high. Dilute the aqueous extract with water before partitioning. |
Problem 2: Poor Separation of this compound during Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | Silica gel is commonly used, but for closely related saponins, reversed-phase silica (e.g., C18) may provide better resolution. |
| Incorrect Mobile Phase Composition | The polarity of the mobile phase is critical. For normal-phase silica gel, a gradient elution starting with a less polar solvent system (e.g., chloroform:methanol) and gradually increasing the polarity is recommended. For reversed-phase, a gradient of decreasing polarity (e.g., water:methanol or water:acetonitrile) is typically used. Optimize the gradient slope and solvent composition based on TLC analysis of the fractions. |
| Column Overloading | Loading too much crude material onto the column will result in poor separation. As a general rule, do not load more than 1-5% of the column's stationary phase weight. |
| Co-elution with Other Saponins | Kalopanax pictum contains other structurally similar saponins like Kizuta saponin K12.[10] A very shallow gradient and/or a different solvent system may be required to resolve these compounds. Consider using a different chromatographic technique, such as High-Performance Counter-Current Chromatography (HPCCC), for difficult separations.[9] |
Problem 3: Difficulty in Detecting this compound by HPLC-UV
| Possible Cause | Suggested Solution |
| High UV Cutoff of Solvents | Using solvents with a high UV cutoff will interfere with detection at low wavelengths (203-210 nm). Ensure you are using HPLC-grade solvents with a low UV cutoff (e.g., acetonitrile and high-purity water). |
| Low Concentration of Analyte | The concentration of this compound in the injected sample may be below the detection limit of the UV detector. Concentrate the sample before injection. |
| Lack of a Strong Chromophore | This is an inherent property of many saponins.[3] If sensitivity is an issue, consider using an alternative detector such as an ELSD or a Mass Spectrometer (MS), which do not rely on UV absorbance.[9] |
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning of Crude Saponins
-
Extraction:
-
Air-dry the leaves of Kalopanax pictum var. maximowiczii and grind them into a fine powder.
-
Macerate the powdered leaves in 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the residue two more times.
-
Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel and partition with an equal volume of n-hexane to remove nonpolar compounds like chlorophylls and lipids. Discard the n-hexane layer.
-
Repeat the n-hexane partitioning until the hexane layer is colorless.
-
Partition the remaining aqueous layer with an equal volume of water-saturated n-butanol.
-
Separate the n-butanol layer. Repeat the n-butanol partitioning three to five times.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude saponin fraction.
-
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Pack a glass column with silica gel 60 using a slurry method with chloroform.
-
-
Sample Loading:
-
Dissolve the crude saponin fraction in a minimal amount of methanol.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it completely.
-
Carefully load the dried, saponin-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:
-
Chloroform (100%)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
Chloroform:Methanol (80:20)
-
Methanol (100%)
-
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Pool the fractions containing the target compound.
-
Protocol 3: HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be:
-
0-5 min: 10% A
-
5-30 min: 10-60% A
-
30-35 min: 60-100% A
-
35-40 min: 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.[7]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Dissolve the purified fractions or standard this compound in methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: Comparison of Saponin Content after Different Purification Steps (Hypothetical Data)
| Purification Step | Total Weight (g) | This compound Purity (%) * | Recovery of this compound (%) |
| Crude Methanolic Extract | 100 | 1.5 | 100 |
| n-Butanol Fraction | 20 | 7.0 | 93.3 |
| Column Chromatography Pool | 2.5 | 60.0 | 80.0 |
| Preparative HPLC Fraction | 0.8 | >98.0 | 52.5 |
*Purity determined by HPLC-UV at 205 nm.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Saponins from Leaves of Kalopanax pictum var. maximowiczii, a Korean Medicinal Plant | CiNii Research [cir.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic determination of plant saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Triterpenoidal saponins from the bark of Kalopanax pictum var. typicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Kizuta saponin K11 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kizuta saponin K11. The information provided addresses common challenges, particularly those related to its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a triterpenoid saponin isolated from the leaves of Kalopanax pictum var. maximowiczii, a plant used in traditional Korean medicine.[1] Like other saponins, it has an amphiphilic structure, consisting of a hydrophobic aglycone backbone and hydrophilic sugar chains, which contributes to its soap-like properties.[2] Due to its complex structure, it exhibits low solubility in aqueous solutions.
Q2: In which solvents is this compound soluble?
This compound is sparingly soluble in water and aqueous buffers such as PBS. It is more readily soluble in organic solvents. While specific quantitative data is limited, supplier information indicates solubility in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol. For experimental purposes, preparing a concentrated stock solution in an organic solvent like DMSO is the recommended starting point.
Q3: I am observing a precipitate after diluting my DMSO stock of this compound into my aqueous cell culture medium. What is causing this and how can I prevent it?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs because the final concentration of DMSO is insufficient to maintain the solubility of the saponin in the aqueous environment. To prevent this, it is crucial to ensure rapid and thorough mixing and to avoid high final concentrations of the compound that exceed its aqueous solubility limit.
Q4: Can I heat the solution or adjust the pH to improve the solubility of this compound?
While gentle warming to 37°C can aid in the initial dissolution in an organic solvent, prolonged heating or significant pH adjustments should be approached with caution. Saponins can be sensitive to heat and extreme pH, which may lead to hydrolysis and degradation of the molecule, affecting its biological activity.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound for in vivo studies?
For in vivo applications, various formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These methods include the use of co-solvents (e.g., polyethylene glycol), surfactants, cyclodextrins, liposomes, or creating a solid dispersion. The choice of method depends on the specific experimental requirements and the route of administration.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low temperature. | Increase the solvent volume to ensure the concentration is not too high. Gently warm the solution to 37°C and use sonication or vortexing to aid dissolution. |
| Precipitate forms immediately upon dilution into aqueous buffer or cell culture medium. | The compound's aqueous solubility limit has been exceeded. The DMSO stock was not mixed quickly or thoroughly enough into the aqueous solution. | Prepare an intermediate dilution of the stock solution in the aqueous medium before the final dilution. Add the stock solution dropwise to the aqueous medium while vortexing or swirling to ensure rapid dispersion. Try a lower final concentration of this compound. |
| A precipitate appears in the cell culture wells after a period of incubation. | The compound may be unstable in the culture medium over time. Components in the serum or medium may be interacting with the saponin, causing it to precipitate. The pH of the medium may have shifted due to cellular metabolism. | Reduce the incubation time if possible. Test the solubility and stability of this compound in a simpler buffer (e.g., PBS) to determine if media components are the cause. Use a medium with a robust buffering system, such as one containing HEPES. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound leading to variations in the effective concentration. Degradation of the saponin stock solution. | Visually inspect for any signs of precipitation before each experiment. Prepare fresh dilutions from the stock solution for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously. If necessary, gently warm the tube to 37°C in a water bath for a short period and sonicate until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:100 in the medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to add the saponin solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: A step-by-step workflow for preparing aqueous solutions of this compound.
Potential Signaling Pathways Modulated by Triterpenoid Saponins in Cancer Cells
While specific data for this compound is limited, triterpenoid saponins, as a class, have been shown to exert anti-cancer effects by modulating various signaling pathways.[3][4][5][6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Comprehensive review on signaling pathways of dietary saponins in cancer cells suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 5. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Kizuta saponin K11 during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Kizuta saponin K11 during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on general knowledge of saponin chemistry, the primary factors leading to the degradation of this compound are exposure to suboptimal temperatures, inappropriate pH levels, light, and enzymatic activity. Hydrolysis of the glycosidic bonds is a major degradation pathway.[1][2][3]
Q2: What is the recommended storage temperature for pure, solid this compound?
A2: For long-term storage, it is recommended to store pure, solid this compound at low temperatures, ideally at -20°C or below.[2][4] Storing at 4°C can be suitable for short-term storage, but for extended periods, lower temperatures are crucial to minimize degradation.[4] Room temperature storage is generally not recommended as it can accelerate degradation.[5]
Q3: How should I store this compound if it is dissolved in a solvent?
A3: Solutions of this compound should be stored at -80°C for long-term stability.[6] The choice of solvent is also important; use high-purity solvents and consider the pH of the solution. It is advisable to prepare fresh solutions for experiments whenever possible.
Q4: What is the optimal pH range for storing this compound in solution?
A4: Saponins are generally most stable in slightly acidic to neutral pH conditions (around pH 5-7).[1][3] Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkages, leading to the breakdown of the saponin structure.[2][3]
Q5: Is this compound sensitive to light?
A5: Many glycosides are sensitive to light, which can cause photodegradation.[6] Therefore, it is a best practice to store both solid this compound and its solutions in amber vials or other light-protecting containers to prevent degradation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in an older sample of this compound. | Degradation due to improper storage conditions (temperature, pH, light). | 1. Verify the storage temperature. For long-term storage, it should be -20°C or below for solids and -80°C for solutions. 2. If in solution, check the pH. Ensure it is within the optimal range of 5-7. 3. Confirm that the sample was protected from light. 4. Perform analytical tests (e.g., HPLC, LC-MS) to assess the purity and identify potential degradation products.[7][8] |
| Unexpected peaks appear in the chromatogram of a this compound sample. | Hydrolysis of the saponin, leading to the formation of secondary saponins or the aglycone. | 1. This is a strong indicator of degradation. Review the storage history of the sample (duration, temperature, solvent, pH). 2. Compare the chromatogram with a freshly prepared standard of this compound. 3. The new peaks likely correspond to hydrolysis products. Consider using a lower storage temperature and ensuring the pH is neutral to slightly acidic.[1][3] |
| Variability in experimental results using different batches of this compound. | Inconsistent storage conditions between batches leading to varying levels of degradation. | 1. Implement a standardized storage protocol for all batches of this compound. 2. Qualify each new batch upon receipt by performing analytical validation to confirm its identity and purity. 3. Always record the storage conditions and duration for each batch to track its history. |
Data Presentation
Table 1: Illustrative Impact of Temperature on Saponin Stability (General Data)
This table provides an example of how storage temperature can affect the stability of saponins over time. The values are illustrative and based on general findings for saponin stability.[2][4][5]
| Storage Temperature (°C) | Expected Purity after 6 Months (%) | Expected Purity after 12 Months (%) |
| 25 (Room Temperature) | 70-85% | 50-70% |
| 4 | 90-95% | 85-90% |
| -20 | >98% | >95% |
| -80 (in solution) | >99% | >98% |
Table 2: Influence of pH on Saponin Hydrolysis Rate (General Data)
This table illustrates the effect of pH on the degradation rate of saponins in aqueous solutions, with data extrapolated from studies on similar compounds.[1][3]
| pH of Solution | Relative Rate of Hydrolysis | Half-life (Illustrative) |
| 3 | High | Days to Weeks |
| 5 | Low | Months to a Year |
| 7 | Very Low | Years |
| 9 | Moderate | Weeks to Months |
| 11 | Very High | Hours to Days |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under various storage conditions over a shortened period.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5 mg of pure this compound into several amber glass vials.
-
Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system (e.g., 50% ethanol) at different pH values (e.g., pH 4, 7, and 9).
-
Aliquots of the solutions should also be placed in amber vials.
-
-
Storage Conditions:
-
Store the solid samples and the solutions at a range of temperatures: 25°C/60% RH (Relative Humidity), 4°C, and -20°C.
-
Ensure all samples are protected from light.
-
-
Time Points for Analysis:
-
Analyze the samples at initial time (T=0) and then at subsequent time points (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
-
Analytical Method:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.
-
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for an accelerated stability study of this compound.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Saponin analysis - Eurofins Scientific [eurofins.in]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Kizuta Saponin K11 Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Kizuta saponin K11 and its potential isomers. Given the limited publicly available data specific to this compound, the methodologies and recommendations provided herein are based on established principles for the separation of saponin isomers, particularly those with similar structural characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in the HPLC separation of this compound isomers?
The primary challenges in separating isomers of this compound, like other saponins, stem from their structural similarities. Key difficulties include:
-
Co-elution: Isomers with very similar polarities and chemical structures tend to elute at or near the same time, resulting in poor resolution.
-
Poor Peak Shape: Saponins can exhibit peak tailing or broadening due to interactions with the stationary phase or issues with the mobile phase.
-
Low UV Absorbance: Many saponins, including likely this compound, lack a strong chromophore, making detection by UV-Vis spectrophotometry challenging, often requiring detection at low wavelengths (e.g., 203-210 nm) where many solvents also absorb.[1][2][3]
Q2: What type of HPLC column is recommended for this compound isomer separation?
For the separation of saponin isomers, a reversed-phase C18 column is the most common and recommended starting point.[4][5][6] Key considerations for column selection include:
-
Particle Size: Smaller particle sizes (e.g., ≤5 µm) generally provide higher efficiency and better resolution.
-
Pore Size: A pore size of 100-120 Å is typically suitable for molecules of this size.
-
Column Dimensions: Standard analytical columns (e.g., 4.6 mm x 150 mm or 4.6 mm x 250 mm) are a good starting point.
Q3: What mobile phase composition is best suited for separating this compound isomers?
A gradient elution with a mixture of water and an organic solvent is typically required for effective separation of saponin isomers.
-
Organic Solvents: Acetonitrile is often preferred over methanol as it can provide better resolution for complex mixtures of isomers.[5]
-
Aqueous Phase: The addition of a small percentage of acid (e.g., 0.1% formic acid or 0.1% phosphoric acid) to the aqueous phase is highly recommended.[7][8] This helps to suppress the ionization of silanol groups on the stationary phase and any acidic moieties on the saponin, leading to sharper peaks and more reproducible retention times.
Q4: What are the optimal detection settings for this compound?
Due to the lack of a strong chromophore, detection of this compound will likely require a UV detector set to a low wavelength, typically in the range of 203-210 nm .[1][6] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used, as these detectors are not dependent on the analyte having a chromophore and respond to the mass of the analyte.[1][9] Mass Spectrometry (MS) can also be coupled with HPLC for both sensitive detection and structural elucidation of isomers.
Troubleshooting Guide
Problem 1: Poor Resolution or Co-elution of Isomeric Peaks
Possible Causes & Solutions
| Cause | Recommended Action |
| Inadequate Mobile Phase Gradient | Modify the gradient profile. A shallower gradient (slower increase in organic solvent concentration) over a longer run time can often improve the separation of closely eluting peaks. |
| Incorrect Organic Solvent | If using methanol, switch to acetonitrile. Acetonitrile often provides different selectivity and may resolve co-eluting peaks. |
| Suboptimal Temperature | Increase the column temperature (e.g., to 30-40°C). This can improve efficiency and alter selectivity. Ensure the temperature is stable, as fluctuations can cause retention time shifts.[10] |
| Insufficient Column Efficiency | Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates. |
| Mobile Phase pH Not Optimized | Adjust the concentration of the acid modifier (e.g., formic acid, acetic acid, or phosphoric acid) in the mobile phase. The optimal pH can influence the ionization state of the saponins and their interaction with the stationary phase. |
Problem 2: Peak Tailing or Asymmetric Peaks
Possible Causes & Solutions
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | Add or increase the concentration of an acid modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. |
| Column Overload | Reduce the injection volume or the concentration of the sample. Overloading the column is a common cause of peak fronting or tailing. |
| Contaminated or Damaged Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. Injecting in a much stronger solvent can lead to peak distortion. |
Problem 3: Unstable Baseline or Ghost Peaks
Possible Causes & Solutions
| Cause | Recommended Action |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase before use. |
| Air Bubbles in the System | Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. |
| Detector Lamp Issue | The detector lamp may be nearing the end of its life, causing an unstable baseline. Check the lamp energy and replace if necessary. |
| Carryover from Previous Injections | Implement a needle wash step in the injection sequence and run a blank gradient after each sample to clean the column. |
Experimental Protocols
Suggested Starting HPLC Method for this compound Isomer Separation
This protocol is a starting point and should be optimized for your specific instrument and sample.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 50% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 205 nm |
Sample Preparation Protocol
-
Extraction: Extract the plant material containing this compound with a suitable solvent such as 70% methanol or 70% ethanol.[4]
-
Solid-Phase Extraction (SPE): For complex matrices, use a C18 SPE cartridge to clean up the sample and enrich the saponin fraction.
-
Filtration: Filter the final sample extract through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
Caption: General experimental workflow for HPLC analysis of this compound.
References
- 1. This compound|CAS 97240-03-4|DC Chemicals [dcchemicals.com]
- 2. This compound – NatureStandard [naturestandard.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS#:97240-03-4 | Chemsrc [chemsrc.com]
- 5. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of saponins and flavonoids in ivy leaf extracts using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of a simplified HPLC-UV analysis for soyasaponin B determination: study of saponin and isoflavone variability in soybean cultivars and soy-based health food products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal Intensity in MS Detection of Kizuta Saponin K11
Welcome to the technical support center for the mass spectrometry (MS) detection of Kizuta saponin K11. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly low signal intensity, during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a triterpenoid saponin isolated from the leaves, roots, and bark of Kalopanax pictus.[1] Its aglycone is hederagenin, and it possesses sugar moieties attached to its structure.[1] Understanding its chemical nature as a large, glycosylated molecule is fundamental to developing a robust MS detection method.
Q2: Which ionization technique is best suited for this compound analysis?
A2: Electrospray ionization (ESI) is the most common and effective ionization technique for analyzing triterpenoid saponins like this compound.[2] It is a soft ionization method that minimizes fragmentation of the molecule, allowing for the detection of the intact molecular ion. Both positive and negative ion modes should be considered during method development.
Q3: What are the expected ions of this compound in MS analysis?
A3: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is the most commonly observed ion for saponins.[3] In positive ion mode, you may observe the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, depending on the mobile phase composition.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a frequent challenge in the MS analysis of large glycosides like this compound. The following sections provide a systematic approach to diagnosing and resolving this issue.
Problem: Weak or no signal for this compound
This troubleshooting guide is structured to address the most common causes of low signal intensity, from sample preparation to instrument parameters.
1. Sample Preparation and Quality
Q: Could my sample preparation be the cause of the low signal?
A: Yes, suboptimal sample preparation is a primary contributor to poor signal intensity. Issues can range from incomplete extraction to the presence of interfering substances.
-
Protocol for Saponin Extraction from Kalopanax pictus
-
Plant Material Collection and Preparation:
-
Harvest fresh leaves, stems, or roots of Kalopanax pictus.
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a mill.
-
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Perform ultrasonic-assisted extraction with a solvent such as 70% ethanol for a defined period (e.g., 30 minutes) at a controlled temperature. Repeat the extraction process (e.g., three times) to ensure maximum recovery.
-
-
Solvent Removal and Fractionation:
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Suspend the dried extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to remove non-polar and highly polar impurities. Saponins are typically enriched in the n-butanol fraction.
-
-
Final Preparation:
-
Evaporate the n-butanol fraction to dryness.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as a methanol/water mixture.
-
Filter the final sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
-
Troubleshooting Sample Purity:
-
Matrix Effects: Co-eluting compounds from the plant matrix can suppress the ionization of this compound. If matrix effects are suspected, consider a more rigorous sample cleanup, such as solid-phase extraction (SPE) with a C18 cartridge.
-
Sample Concentration: The concentration of this compound in your extract may be too low. Try concentrating your sample or injecting a larger volume if your LC method allows. Conversely, an overly concentrated sample can also lead to ion suppression.
-
2. Liquid Chromatography (LC) Conditions
Q: How can I optimize my LC method to improve the signal for this compound?
A: The choice of mobile phase, including additives, is critical for achieving good peak shape and efficient ionization.
-
Recommended LC Parameters:
-
Column: A C18 reversed-phase column is a good starting point for saponin analysis.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol is typically used.
-
Additives: The addition of a mobile phase modifier is crucial for improving peak shape and ionization efficiency. Common additives include formic acid, acetic acid, ammonium formate, and ammonium acetate.
-
-
Impact of Mobile Phase Additives on Signal Intensity:
The choice of additive can significantly impact the signal intensity by altering the pH and facilitating ion formation.
Mobile Phase Additive Typical Concentration Expected Effect on this compound Signal Formic Acid 0.1% Can improve peak shape and aid in protonation for positive ion mode ([M+H]⁺). Acetic Acid 0.1% - 0.2% A weaker acid than formic acid, can be a good alternative for positive ion mode. Ammonium Formate 5-10 mM Can buffer the mobile phase and provide ammonium ions for adduct formation ([M+NH₄]⁺) in positive mode. Often used in negative mode as well. Ammonium Acetate 5-10 mM Similar to ammonium formate, it can be used in both positive and negative ion modes to improve ionization.
3. Mass Spectrometry (MS) Parameters
Q: What are the key MS parameters to optimize for this compound?
A: Proper tuning and optimization of the MS source and detector are essential for maximizing signal intensity.
-
Ionization Mode Selection:
-
Negative Ion Mode: For triterpenoid saponins with multiple hydroxyl groups, negative ion mode is often more sensitive due to the ease of deprotonation to form [M-H]⁻ ions.
-
Positive Ion Mode: While potentially less sensitive for the protonated molecule [M+H]⁺, positive mode can be effective for forming stable adducts like [M+Na]⁺ or [M+NH₄]⁺, which may provide a stronger signal.
-
-
Quantitative Comparison of Ionization Polarity and pH:
The following table summarizes the relative signal intensity of a representative triterpenoid saponin under different ESI conditions.
Ionization Mode Mobile Phase pH Relative Signal Intensity (%) Positive 3.5 (0.1% Acetic Acid) 10 Negative 3.5 (0.1% Acetic Acid) 30 Negative 8.5 (125 mM NH₄OH) 100 This data indicates that for some saponins, a significant increase in signal intensity can be achieved in negative ion mode at a higher pH.
-
Source Parameter Optimization:
-
Capillary Voltage: Optimize for stable spray and maximum ion current. A typical starting point for ESI is 3-4 kV.
-
Nebulizing Gas Pressure: This affects droplet size and solvent evaporation. Higher flow rates may require higher gas pressure.
-
Drying Gas Flow and Temperature: These parameters are crucial for desolvation. Optimize to maximize the signal of your target ion without causing thermal degradation.
-
Source Temperature: Adjust to facilitate efficient desolvation.
-
-
Protocol for MS Parameter Optimization:
-
Infuse a Standard Solution: Prepare a pure standard of this compound (if available) or a well-characterized extract in a suitable solvent (e.g., 50:50 methanol:water with a mobile phase additive).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Tune on the Target Ion: Monitor the expected m/z of this compound (e.g., [M-H]⁻ or [M+Na]⁺).
-
Vary Parameters Systematically: Adjust one source parameter at a time (e.g., capillary voltage, gas flows, temperatures) while observing the signal intensity of the target ion.
-
Record Optimal Values: Note the parameter values that yield the highest and most stable signal.
-
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting low signal intensity.
Caption: High-level troubleshooting workflow for low signal intensity.
Caption: Detailed troubleshooting steps for low signal intensity.
References
addressing high background in Kizuta saponin K11 cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address high background issues in cell-based assays involving Kizuta saponin K11.
Troubleshooting Guide: High Background
High background can obscure the specific signal in your assay, leading to unreliable results. The following sections detail potential causes and solutions.
FAQs: Quick Solutions
Q1: My negative control wells (cells without this compound) show a high signal. What is the likely cause?
A high signal in negative controls often points to issues with the assay components or the cells themselves, rather than the investigational compound. Potential causes include contaminated culture media, unhealthy or over-confluent cells, or non-specific binding of detection reagents.[1][2]
Q2: I observe a high background across the entire plate, including wells with no cells. What should I investigate first?
When background is high even in cell-free wells, the problem likely lies with the assay reagents or the microplate itself. This could be due to contaminated buffers, substrate solution issues, or autofluorescence of the plate material.[2][3]
Q3: Can the concentration of my primary or secondary antibodies contribute to high background?
Yes, excessively high antibody concentrations are a common cause of high background due to non-specific binding.[4] It is crucial to optimize the antibody concentrations through titration experiments.[5]
Q4: How critical are washing steps in reducing background?
Inadequate washing is a frequent culprit for high background.[6][7] Insufficient washing can leave behind unbound antibodies or other reagents, which then contribute to the background signal. Increasing the number or duration of wash steps can often resolve this issue.[4][6]
Q5: Could the type of microplate I'm using be the source of the high background?
Absolutely. The plate material can significantly impact background, especially in fluorescence-based assays. For instance, black plates are generally recommended for fluorescence assays to minimize background and crosstalk between wells.[3] Some plastics can autofluoresce, so testing different plate types may be necessary.
In-Depth Troubleshooting
Healthy and properly handled cells are fundamental to a successful assay.
-
Cell Health and Viability: Unhealthy or dying cells can release substances that interfere with the assay, leading to high background. Always use cells that are in the logarithmic growth phase and ensure high viability before seeding.[1]
-
Cell Seeding Density: Both too few and too many cells can be problematic. Optimize the cell seeding density to ensure a sufficient signal window without causing overcrowding.[1] Uneven cell plating can also lead to variable results.[8]
-
Contamination: Microbial contamination in your cell culture can interfere with assay chemistries and produce high background. Regularly check your cultures for any signs of contamination.[1]
The quality and concentration of your reagents are critical.
-
Antibody Concentrations: As mentioned, high antibody concentrations can lead to non-specific binding.[4] It is recommended to perform a titration to determine the optimal concentration for both primary and secondary antibodies.[5]
-
Blocking Buffers: Inadequate blocking of non-specific binding sites on the plate and cells is a major source of background.[4] Ensure you are using an appropriate blocking buffer (e.g., BSA or non-fat dry milk) and that the blocking step is sufficiently long.[4][7] Some blocking agents like casein have been shown to be more effective than others in certain assays.[9]
-
Reagent Contamination: Contaminated buffers or reagents can introduce interfering substances.[6] Always use fresh, high-quality reagents.
Assay execution and environmental conditions can influence background levels.
-
Washing Technique: Ensure thorough and consistent washing between steps to remove all unbound reagents.[6][7] Increasing the volume and number of washes can be beneficial.[4]
-
Incubation Times and Temperatures: Deviations from the optimal incubation times and temperatures can affect assay performance and background.[8][10]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to higher background in those wells.[11] Using plates with lids and ensuring proper humidity in the incubator can mitigate this.
Quantitative Data Summary
The following table provides general recommendations for optimizing key assay parameters to reduce high background. The exact values will need to be determined empirically for your specific assay.
| Parameter | Recommended Starting Concentration/Condition | Potential Impact on High Background |
| Cell Seeding Density | Varies by cell type; aim for 70-80% confluency at time of assay | Too high can increase background; too low can reduce signal-to-noise ratio.[1] |
| Primary Antibody Dilution | 1:100 to 1:1000 (or as recommended by manufacturer) | High concentration increases non-specific binding.[4] |
| Secondary Antibody Dilution | 1:500 to 1:5000 (or as recommended by manufacturer) | High concentration is a common cause of high background.[5] |
| Blocking Agent | 1-5% BSA or non-fat dry milk in buffer | Ineffective blocking leads to high non-specific binding.[4] |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | Insufficient time can result in incomplete blocking.[4] |
| Wash Buffer Detergent | 0.05-0.1% Tween-20 in PBS or TBS | Helps to remove non-specifically bound proteins.[4][6] |
| Number of Washes | 3-5 washes between antibody incubation steps | Inadequate washing fails to remove unbound antibodies.[6][7] |
Experimental Protocols
General Protocol for a Cell-Based ELISA to Mitigate High Background
This protocol provides a framework that should be optimized for your specific cell line and target of interest when investigating the effects of this compound.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and assess the viability of the cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a CO2 incubator.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for the desired treatment period.
-
-
Fixation and Permeabilization:
-
Carefully remove the treatment medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the target is intracellular).
-
Wash three times with PBS.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBS with 0.05% Tween-20) to each well.
-
Incubate for 1-2 hours at room temperature with gentle agitation.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Remove the blocking buffer and add 100 µL of the diluted primary antibody to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with wash buffer (PBS with 0.05% Tween-20).
-
Dilute the enzyme-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add the substrate solution according to the manufacturer's instructions.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.[8]
-
Add a stop solution if required.
-
Read the absorbance or fluorescence on a plate reader.
-
Visualizations
Troubleshooting Workflow for High Background
Caption: A flowchart to systematically troubleshoot high background in cell-based assays.
Hypothetical Signaling Pathway for Saponin Activity
Caption: A hypothetical signaling pathway illustrating potential mechanisms of action for a saponin.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. selectscience.net [selectscience.net]
- 4. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 5. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 6. arp1.com [arp1.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. marinbio.com [marinbio.com]
- 9. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novateinbio.com [novateinbio.com]
- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Technical Support Center: Kizuta Saponin K11 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kizuta saponin K11 in in vivo experiments. Due to the limited specific data on this compound, this guide draws upon established principles for working with triterpenoid saponins and data from studies on related compounds from Kalopanax pictus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a triterpenoid saponin isolated from the leaves of Kalopanax pictus var. maximowiczii, a medicinal plant used in Korea.[1][2][3] While specific in vivo biological activities for this compound are not extensively documented in publicly available literature, other saponins from Kalopanax pictus, such as Kalopanaxsaponin A and B, have demonstrated anti-inflammatory, anti-rheumatoidal, and memory-enhancing effects in animal models.[1][4][5][6][7][8][9] Saponins, as a class, are also known for their cytotoxic effects against cancer cells.[10][11][12]
Q2: What are the primary off-target effects of saponins like this compound in vivo?
A2: The most significant off-target effect of saponins is hemolysis, the rupture of red blood cells.[3][13][14] This is primarily due to their amphiphilic nature, which allows them to interact with and disrupt cell membranes, particularly by complexing with cholesterol.[10] Intravenous administration of saponins can lead to massive hemolysis.[3][15] Other potential off-target effects can include gastrointestinal irritation if administered orally and general cytotoxicity at high concentrations.[16]
Q3: How can I minimize the hemolytic activity of this compound in my in vivo experiments?
A3: Minimizing hemolysis is critical for in vivo studies. Key strategies include:
-
Route of Administration: Avoid intravenous (i.v.) injection. Subcutaneous (s.c.) or oral (p.o.) administration is generally safer to prevent systemic hemolysis.[3][15]
-
Formulation: Encapsulating this compound in a delivery system like a nanoemulsion can shield it from direct interaction with red blood cells, thereby reducing hemolytic activity.[17][18]
-
Dose Optimization: Start with low doses and perform dose-escalation studies to find a therapeutic window with minimal toxicity.
-
Structural Modification: While not a readily available option for a purchased compound, derivatization of saponins has been shown to reduce hemolytic toxicity while retaining therapeutic effects.[19]
Q4: What is the expected oral bioavailability of this compound?
A4: The oral bioavailability of most triterpenoid saponins is generally low.[2][20] This is attributed to their large molecular weight and poor membrane permeability.[2] Pharmacokinetic studies on other saponins have shown rapid elimination and significant metabolism by gut microbiota.[2][21] Therefore, for systemic effects, parenteral administration (like s.c.) might be more effective than oral administration, or higher oral doses may be required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High mortality or signs of distress in animals after administration. | Acute toxicity due to high dose or inappropriate administration route. Hemolysis if administered intravenously. | * Immediately review the dosage and administration route. * If using i.v. administration, switch to s.c. or i.p. and perform a dose-response study. * Conduct a preliminary acute toxicity study to determine the LD50. The methanol extract of Kalopanax pictus has been shown to have a high LD50 in mice, suggesting a good safety profile for the crude extract.[1][22] * Perform a hemolysis assay with the specific batch of this compound to assess its hemolytic potential. |
| Lack of therapeutic effect at the initial dose. | Poor bioavailability, rapid metabolism, or insufficient dose. | * Increase the dose in a stepwise manner. * Consider a different administration route that may offer better systemic exposure (e.g., from oral to subcutaneous). * Analyze the pharmacokinetic profile of this compound in your animal model to understand its absorption, distribution, metabolism, and excretion (ADME). * Ensure the compound is properly dissolved and the formulation is stable. |
| Precipitation of the compound upon formulation. | Poor solubility of this compound in the chosen vehicle. | * Test a range of biocompatible solvents and co-solvents (e.g., DMSO, ethanol, PEG400) in small volumes. * Consider formulating the saponin as a nanoemulsion or in a lipid-based delivery system to improve solubility and stability.[17][18] |
| Inconsistent results between experimental groups. | Variability in formulation, administration technique, or animal-to-animal differences. | * Ensure the formulation is homogenous and administered consistently. * Increase the number of animals per group to improve statistical power. * Control for variables such as age, weight, and sex of the animals. |
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following tables summarize data for related saponins from Kalopanax pictus and general saponin characteristics to provide a comparative reference.
Table 1: In Vivo Efficacy of Saponins from Kalopanax pictus
| Saponin | Animal Model | Dose | Route | Observed Effect | Reference |
| Kalopanaxsaponin A | Freund's Adjuvant-induced Rheumatoidal Rat | Not specified | Not specified | Decreased triglycerides, total proteins, and leucocytes. | [1][22] |
| Kalopanaxsaponin A | Scopolamine-induced Memory Deficit in Mice | 10, 20 mg/kg | p.o. | Ameliorated memory deficits. | [4] |
| Kalopanaxsaponin B | Scopolamine-induced Memory Deficit in Mice | 10, 20 mg/kg | p.o. | Ameliorated memory deficits. | [4] |
| Kalopanaxsaponin A | Streptozotocin-induced Diabetic Rats | Not specified | Not specified | Potent anti-diabetic activity. | [8] |
Table 2: Hemolytic Activity of Saponins
| Saponin | Source | HD50 (μM) | Comments | Reference |
| Pulsatilla Saponin D | Pulsatilla chinensis | 6.3 | Strong hemolytic activity. | [19] |
| Pulsatilla Saponin D Derivative (Compound 10) | Synthetic | 290 | ~50-fold lower hemolytic activity than parent compound. | [19] |
| Pulsatilla Saponin D Derivative (Compound 11) | Synthetic | 308 | ~50-fold lower hemolytic activity than parent compound. | [19] |
Detailed Experimental Protocols
1. Hemolysis Assay Protocol
This protocol is adapted from standard methods to assess the hemolytic activity of saponins.[13][23][24][25]
-
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Freshly collected whole blood with anticoagulant (e.g., EDTA) from the experimental animal species.
-
Triton X-100 (1% in PBS) as a positive control for 100% hemolysis.
-
PBS as a negative control.
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in PBS. Ensure the final DMSO concentration is non-hemolytic (typically <1%).
-
Wash red blood cells (RBCs) by centrifuging the whole blood, removing the plasma and buffy coat, and resuspending the RBC pellet in PBS. Repeat this washing step three times.
-
Prepare a 2% (v/v) RBC suspension in cold PBS.
-
In a 96-well plate, add 100 µL of the saponin dilutions, positive control, and negative control to respective wells.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
2. In Vivo Acute Toxicity Study (LD50 Determination)
This is a general protocol to determine the median lethal dose (LD50) of a substance.
-
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, corn oil)
-
Healthy, young adult animals of the chosen species (e.g., mice or rats)
-
-
Procedure:
-
Divide animals into several groups (e.g., 5 groups of 6 animals each) plus a control group.
-
Prepare graded doses of this compound in the chosen vehicle.
-
Administer a single dose of the saponin to each group via the intended experimental route (e.g., oral gavage or subcutaneous injection). The control group receives only the vehicle.
-
Observe the animals for signs of toxicity and mortality continuously for the first few hours and then periodically for up to 14 days.
-
Record the number of deaths in each group.
-
Calculate the LD50 value using a suitable statistical method (e.g., probit analysis).
-
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for addressing in vivo toxicity.
Caption: Hypothesized anti-inflammatory signaling pathway for saponins.
References
- 1. Toxicology of Kalopanax pictus extract and hematological effect of the isolated anti-rheumatoidal kalopanaxsaponin A on the Freunds complete adjuvant reagent-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broadening the Scope of Sapofection: Cationic Peptide-Saponin Conjugates Improve Gene Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kalopanaxsaponin A from Kalopanax pictus, a potent antioxidant in the rheumatoidal rat treated with Freund's complete adjuvant reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-guided isolation of saponins from Kalopanax pictus with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. A potent anti-diabetic agent from Kalopanax pictus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of the Mixed Extract of Kalopanax pictus Nakai and Achyranthes japonica Nakai on the Improvement of Degenerative Osteoarthritis through Inflammation Inhibition in the Monosodium Iodoacetate-Induced Mouse Model [mdpi.com]
- 10. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The unique activity of saponin: Induction of cytotoxicity in HTLV-1 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hemolysis by Saponin Is Accelerated at Hypertonic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Formulation and Optimization of Nanoemulsions Using the Natural Surfactant Saponin from Quillaja Bark [mdpi.com]
- 19. Cytotoxicity, Hemolytic Toxicity, and Mechanism of Action of Pulsatilla Saponin D and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic studies of active triterpenoid saponins and the total secondary saponin from Anemone raddeana Regel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of two triterpenoid saponins and three flavonoids in Astragalus membranaceus leaves by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. khu.elsevierpure.com [khu.elsevierpure.com]
- 23. impactfactor.org [impactfactor.org]
- 24. thno.org [thno.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Improving the Stability of Kizuta Saponin K11 Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation of Kizuta saponin K11.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: For long-term storage, this compound powder should be kept at -20°C for up to three years.[1] For short-term storage, ambient temperature is acceptable for shipping purposes.[1]
Q2: How should I store this compound once it is in a solvent?
A2: Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year to maintain stability.[1]
Q3: What are the general stability characteristics of saponins like this compound?
A3: Saponins are generally sensitive to temperature and pH.[2][3][4] High temperatures can lead to the degradation of saponin structures.[2][5] For instance, studies on other saponins have shown that storage at lower temperatures, such as 10°C, results in significantly less degradation compared to room temperature (26°C).[2][6][7] Similarly, extreme pH values, particularly acidic conditions (e.g., pH 1.2), can cause a sharp decrease in the amount of intact saponin.[3]
Q4: What are some common signs of this compound degradation in my formulation?
A4: Common signs of degradation can include a decrease in biological activity, changes in physical appearance (e.g., color change, precipitation), and the appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
Q5: Can I sterilize my this compound formulation?
A5: If your formulation is dissolved in DMSO, sterilization may not be necessary due to the solvent's inherent sterilizing properties.[1] For aqueous solutions, filtration through a 0.22 μm filter is a common method for sterilization.[1] Thermal sterilization should be approached with caution, as high temperatures can degrade saponins.[2][5]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Formulation
Q: My this compound formulation has become cloudy or has formed a precipitate. What could be the cause and how can I fix it?
A: This issue can arise from several factors related to solubility and stability. Follow this troubleshooting workflow:
References
- 1. This compound | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Saponin Cytotoxicity: Evaluating Hederagenin-Based Glycosides
While a direct cytotoxic comparison involving Kizuta saponin K11 is not feasible due to the absence of publicly available experimental data, this guide provides a comparative overview of the cytotoxic properties of other structurally related saponins. This analysis focuses on hederagenin and its glycosides, such as α-hederin and Kalopanaxsaponin A, for which cytotoxic data have been published. This compound is also a hederagenin glycoside, making this comparison relevant for researchers interested in this class of compounds.
This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of the cytotoxic potential of these natural compounds against various cancer cell lines. The data is presented to facilitate objective comparison and is supported by detailed experimental protocols and visual representations of key biological pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of various saponins are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for hederagenin, α-hederin, and Kalopanaxsaponin A against a range of human cancer cell lines.
| Saponin | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Hederagenin | A549 | Non-small cell lung carcinoma | 26.3 | Not Specified | [1] |
| BT20 | Breast carcinoma | 11.8 | Not Specified | [1] | |
| LoVo | Colon carcinoma | 1.17 | 48 | [1][2] | |
| HeLa | Cervical cancer | 56.4 | 24 | [3] | |
| HepG2 | Hepatocellular carcinoma | 40.4 | 24 | [3] | |
| α-Hederin | A549 | Non-small cell lung carcinoma | 13.75 | Not Specified | [4][5] |
| NCI-H460 | Non-small cell lung carcinoma | 17.57 | Not Specified | [4][5] | |
| NCI-H292 | Non-small cell lung carcinoma | 18.04 | Not Specified | [4][5] | |
| SKOV-3 | Ovarian cancer | ~3.2 (2.62 µg/mL) | 24 | [6] | |
| Breast CSCs | Breast Cancer Stem Cells | 27.74 | 24 | [7] | |
| Kalopanaxsaponin A | J82 | Bladder cancer | 1.1 - 16.5 | Not Specified | [8] |
| T24 | Bladder cancer | 1.1 - 16.5 | Not Specified | [8] | |
| Colon26 | Colon carcinoma | 1.1 - 16.5 | Not Specified | [8] | |
| 3LL | Lewis lung carcinoma | 1.1 - 16.5 | Not Specified | [8] | |
| HepG2 | Hepatocellular carcinoma | ~18 (Table 1) | 48 | [8][9] |
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of saponins using the MTT assay, a common colorimetric method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess cell viability and proliferation as a measure of cytotoxicity.[10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Saponin stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the saponin in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the saponin dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the saponin) and an untreated control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for assessing saponin cytotoxicity and a generalized signaling pathway for saponin-induced apoptosis.
Caption: Workflow for determining saponin cytotoxicity using the MTT assay.
Caption: Generalized saponin-induced intrinsic apoptosis pathway.
References
- 1. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Hederin inhibits the growth of lung cancer A549 cells in vitro and in vivo by decreasing SIRT6 dependent glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-Hederin, the Active Saponin of Nigella sativa, as an Anticancer Agent Inducing Apoptosis in the SKOV-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico identification and in vitro validation of alpha-hederin as a potent inhibitor of Wnt/β-catenin signaling pathway in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Diosgenin and Paclitaxel on Breast Cancer Cells
An important note on the scope of this guide: Initial research revealed a lack of publicly available scientific literature on the specific effects of Kizuta saponin K11 on breast cancer cells. To provide a data-driven and valuable comparison for researchers, this guide instead focuses on a well-characterized steroidal saponin, diosgenin , for which there is a substantial body of research regarding its activity in breast cancer cell lines. This guide compares the in vitro efficacy of diosgenin with the established chemotherapeutic agent, paclitaxel.
This document provides a comparative overview of the effects of the steroidal saponin diosgenin and the widely used chemotherapy drug paclitaxel on breast cancer cells. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the key in vitro effects of diosgenin and paclitaxel on common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
| Parameter | Compound | Cell Line | Concentration | Result | Citation |
| Cell Viability (IC50) | Diosgenin | MCF-7 | 100 µM (monolayer) | 50% inhibition of cell viability | [1][2] |
| MDA-MB-231 | 100 µM (monolayer) | 50% inhibition of cell viability | [1][2] | ||
| MCF-7 | 12.05 ± 1.33 µg/ml | 50% inhibition of cell viability | [3] | ||
| Paclitaxel | MCF-7 | 3.5 µM | 50% inhibition of cell viability | [4] | |
| MDA-MB-231 | 0.3 µM | 50% inhibition of cell viability | [4] | ||
| MDA-MB-231 | 12.67 nM (PTX-TTHA) | 50% inhibition of cell viability | [5] | ||
| Apoptosis | Diosgenin | MCF-7 & Hs578T | 10 µM (48h) | Significant increase in sub-G1 phase (indicative of apoptosis) | [6] |
| Paclitaxel | MCF-7 | 0-20 ng/ml | Up to 43% apoptotic cells | [7] | |
| MCF-7 | 0.1 nM (with Curcumin) | 85.5% apoptosis (combined treatment) | [8] | ||
| MDA-MB-231 | 0.1 nM (with Curcumin) | 79.9% apoptosis (combined treatment) | [8] | ||
| Cell Cycle Arrest | Diosgenin | MCF-7 | 10 µM (48h) | G2/M phase arrest | [6] |
| Hs578T | 10 µM (48h) | G2/M phase arrest | [6] | ||
| ER+ & ER- cells | Not specified | G1 phase arrest | [9][10] | ||
| Paclitaxel | MCF-7 | 5 and 50 nmol/L (24h) | G2/M phase arrest | [11] | |
| Canine Mammary Tumor Cells | 1 µM (24h) | G2/M phase arrest | [12] |
Signaling Pathways
Diosgenin has been shown to exert its anti-cancer effects through various signaling pathways. In breast cancer cells, it has been reported to:
-
Activate the p53 tumor suppressor gene and caspase-3 in estrogen receptor-positive MCF-7 cells[3].
-
Downregulate Bcl-2 in estrogen receptor-negative MDA-MB-231 cells[3].
-
Induce G2/M phase arrest through modulation of the Cdc25C-Cdc2-cyclin B pathway[6][13].
-
Downregulate Skp2, an oncoprotein involved in breast cancer progression[10][14].
-
Attenuate the Wnt/β-catenin signaling pathway in breast cancer stem-like cells[1][2].
Paclitaxel 's primary mechanism of action is the stabilization of microtubules, leading to mitotic arrest. Key signaling pathways implicated in its effects on breast cancer cells include:
-
Induction of apoptosis through phosphorylation and inactivation of the anti-apoptotic protein Bcl-2[15].
-
Activation of the c-Jun N-terminal kinase (JNK) pathway[16].
-
Inhibition of the PI3K/AKT signaling pathway, which promotes cell survival[17][18].
-
Suppression of Aurora kinase-mediated cofilin-1 activity, which is involved in cell migration and invasion[19][20].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁵ cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of diosgenin or paclitaxel for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of diosgenin or paclitaxel for the indicated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested by trypsinization, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An increase in the sub-G1 population is indicative of apoptosis.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by diosgenin in breast cancer cells.
References
- 1. Frontiers | Breast Cancer Stem-Like Cells Are Inhibited by Diosgenin, a Steroidal Saponin, by the Attenuation of the Wnt β-Catenin Signaling via the Wnt Antagonist Secreted Frizzled Related Protein-4 [frontiersin.org]
- 2. Breast Cancer Stem-Like Cells Are Inhibited by Diosgenin, a Steroidal Saponin, by the Attenuation of the Wnt β-Catenin Signaling via the Wnt Antagonist Secreted Frizzled Related Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systems and in vitro pharmacology profiling of diosgenin against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Diosgenin targets Akt-mediated prosurvival signaling in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diosgenin Exerts Antitumor Activity via Downregulation of Skp2 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Structure-Activity Relationship of Steroidal Saponins Analogous to Kizuta Saponin K11
For Researchers, Scientists, and Drug Development Professionals
Kizuta saponin K11, a complex steroidal saponin, presents a scaffold with significant potential for therapeutic development. Understanding the relationship between its structural modifications and biological activity is crucial for designing novel and more potent analogs. This guide explores the cytotoxic and anti-inflammatory activities of saponins structurally related to this compound, providing available experimental data and insights into their mechanisms of action.
The Structure of this compound
This compound is a steroidal saponin with a diosgenin-type aglycone and an extensive branched sugar chain attached at the C-3 position. The complexity of this sugar moiety is a key determinant of its biological activity.
Chemical Structure of this compound (PubChem CID: 21636378) (Note: A 2D chemical structure diagram would be ideally placed here if the platform supported it. For the purpose of this text-based guide, readers are directed to the PubChem database for a visual representation.)
Comparative Analysis of Structurally Related Saponins
The biological activity of steroidal saponins is significantly influenced by the nature of the aglycone and the composition and linkage of the sugar chains.[1] The following sections compare the cytotoxic and anti-inflammatory activities of various diosgenin-based saponin analogs.
Cytotoxic Activity of Diosgenin Analogs
The cytotoxicity of steroidal saponins is a widely studied area, with many compounds demonstrating potent activity against various cancer cell lines. The structure of the sugar moiety and modifications on the aglycone play a critical role in this activity.[2][3]
| Compound/Analog | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Diosgenin | SK-N-SH (Neuroblastoma) | > 10 | Aglycone only | [4] |
| MCF-7 (Breast Cancer) | > 10 | Aglycone only | [4] | |
| HeLa (Cervical Cancer) | > 10 | Aglycone only | [4] | |
| Analog 13 (with α-lipoic acid) | SK-N-SH | 4.8 | β-D-2-amino-2-deoxy-glucopyranose with α-lipoic acid residue | [4] |
| MCF-7 | 6.5 | β-D-2-amino-2-deoxy-glucopyranose with α-lipoic acid residue | [4] | |
| HeLa | 7.3 | β-D-2-amino-2-deoxy-glucopyranose with α-lipoic acid residue | [4] | |
| Compound 8 (diosgenin derivative) | HepG2 (Liver Cancer) | 1.9 | Succinic acid linker and piperazinyl amide terminus | [5] |
| L02 (Normal Liver Cells) | 18.6 | Succinic acid linker and piperazinyl amide terminus | [5] | |
| Compound 2.2f (diosgenin derivative) | Aspc-1 (Pancreatic Cancer) | 0.7281 | Hydroxamic acid derivative | [6] |
| H358 (Lung Cancer) | 4.038 | Hydroxamic acid derivative | [6] | |
| HCT-116 (Colorectal Cancer) | >5 | Hydroxamic acid derivative | [6] | |
| SW620 (Metastatic Pancreatic Cancer) | 0.4483 | Hydroxamic acid derivative | [6] |
Structure-Activity Relationship Insights for Cytotoxicity:
-
Aglycone vs. Glycoside: The aglycone alone (diosgenin) often shows weak cytotoxicity. The presence of a sugar moiety is crucial for activity.[4]
-
Sugar Chain Composition: The type and sequence of monosaccharides in the sugar chain significantly affect cytotoxic potency.[2]
-
Substituents on the Sugar: Modifications on the sugar, such as the addition of an α-lipoic acid residue, can enhance cytotoxic activity.[4]
-
Aglycone Modifications: The introduction of functionalities like a succinic acid linker with a piperazinyl amide terminus or a hydroxamic acid group can dramatically increase cytotoxicity and, in some cases, provide selectivity for cancer cells over normal cells.[5][6]
Anti-inflammatory Activity of Spirostanol Saponins
Spirostanol saponins, the class to which this compound belongs, are known to possess anti-inflammatory properties. This activity is often evaluated by measuring the inhibition of inflammatory mediators in immune cells.
| Compound/Analog | Assay | IC50 (µM) | Key Structural Features | Reference |
| Compound 1 (Macaoside A) | Elastase Release Inhibition | 3.2 | Spirostanol saponin | [7][8] |
| Compound 4 (Macaoside D) | Elastase Release Inhibition | 4.2 | Spirostanol saponin | [7][8] |
| Compound 19 | Superoxide Anion Generation Inhibition | 6.1 | Known spirostanol compound | [7][8] |
| Compound 20 | Superoxide Anion Generation Inhibition | 7.0 | Known spirostanol compound | [7][8] |
| Elastase Release Inhibition | 3.7 | Known spirostanol compound | [7][8] | |
| Compound 21 | Superoxide Anion Generation Inhibition | 7.6 | Known spirostanol compound | [7][8] |
| Elastase Release Inhibition | 4.4 | Known spirostanol compound | [7][8] | |
| Compound 24 | Superoxide Anion Generation Inhibition | 4.0 | Known spirostanol compound | [7][8] |
| Elastase Release Inhibition | 1.0 | Known spirostanol compound | [7][8] |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Spirostanol Core: The spirostanol skeleton is a key feature for the observed anti-inflammatory effects.[7][8]
-
Differential Inhibition: Subtle structural differences between the spirostanol saponins lead to differential inhibition of superoxide anion generation and elastase release, suggesting that specific structural features govern interaction with different inflammatory targets.[7][8]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (saponin analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Assay (Inhibition of Superoxide Anion Generation and Elastase Release)
-
Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using dextran sedimentation and Ficoll-Hypaque gradient centrifugation.
-
Superoxide Anion Generation:
-
Neutrophils are incubated with the test compounds for 5 minutes at 37°C.
-
The cells are then stimulated with a chemoattractant (e.g., fMLP) in the presence of cytochrome c.
-
The change in absorbance due to the reduction of cytochrome c is measured at 550 nm.
-
-
Elastase Release:
-
Neutrophils are incubated with the test compounds for 5 minutes at 37°C.
-
The cells are stimulated with fMLP in the presence of cytochalasin B.
-
The supernatant is collected, and the elastase substrate MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide is added.
-
The change in absorbance is measured at 405 nm.
-
-
Data Analysis: The IC50 values for the inhibition of superoxide anion generation and elastase release are calculated.
Signaling Pathways
Saponins are known to exert their biological effects by modulating various signaling pathways. The NF-κB and MAPK pathways are common targets implicated in both inflammation and cancer.[9][10][11]
Experimental Workflow for Investigating Signaling Pathway Modulation
References
- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activities and structure-cytotoxic relationships of steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activities and Structure-Cytotoxic Relationships of Steroidal Saponins [jstage.jst.go.jp]
- 4. Synthesis and cytotoxic activity of diosgenyl saponin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Allium macrostemon Saponin Inhibits Activation of Platelet via the CD40 Signaling Pathway [frontiersin.org]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Kizuta Saponin K11 and Ginsenoside Rg3: A Guide for Researchers
In the landscape of natural product research for therapeutic applications, saponins have emerged as a prominent class of compounds with diverse biological activities. This guide provides a comparative analysis of two such saponins: Kizuta saponin K11 and Ginsenoside Rg3, with a focus on their potential as anticancer and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and an exploration of their mechanisms of action.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of this compound and Ginsenoside Rg3.
| Property | This compound | Ginsenoside Rg3 |
| Chemical Formula | C₆₁H₉₈O₂₇ | C₄₂H₇₂O₁₃ |
| Molecular Weight | 1263.41 g/mol | 785.0 g/mol |
| CAS Number | 97240-03-4 | 14197-60-5 |
| Source | Leaves of Kalopanax pictum var. maximowiczii[1][2][3] | Steamed or processed Panax ginseng (Red Ginseng)[4] |
| General Class | Triterpenoid Saponin | Triterpenoid Saponin (Dammarane-type) |
Comparative Biological Activities
While both are saponins, the extent of documented biological activities for Ginsenoside Rg3 far surpasses that of this compound, for which specific experimental data is scarce in publicly available literature.
Anticancer Activity
Ginsenoside Rg3 is extensively studied for its anticancer properties. It has demonstrated efficacy in a variety of cancer models through multiple mechanisms including the induction of apoptosis, inhibition of proliferation and metastasis, and anti-angiogenesis[5][6].
This compound , on the other hand, lacks specific studies detailing its anticancer effects. However, extracts from its source plant, Kalopanax pictus, and other isolated saponins from this plant, have shown cytotoxic effects against various cancer cell lines[7]. This suggests a potential, yet unconfirmed, anticancer activity for this compound.
Quantitative Comparison of Anticancer Activity (Ginsenoside Rg3)
| Cancer Cell Line | Assay | IC₅₀ / Effect | Reference |
| Jurkat (Leukemia) | CCK-8 | ~90 µM (24h) | [8] |
| MDA-MB-231 (Breast) | MTT | Significant viability reduction at 30µM | [6] |
| U266 (Multiple Myeloma) | MTT | IC₅₀ ~40 µM (48h) | [3] |
| RPMI8226 (Multiple Myeloma) | MTT | IC₅₀ ~70 µM (48h) | [3] |
| A549/DDP (Drug-resistant Lung) | MTT | Reverses cisplatin resistance at 40 µM | [9] |
| HepG2 (Liver) | MTT | Dose-dependent viability reduction (50-200 µg/mL) | [10] |
| 786-O (Renal) | CCK-8 | Significant inhibition at 45 µM (72h) | [1] |
Anti-inflammatory Activity
Ginsenoside Rg3 has well-documented anti-inflammatory effects. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines by modulating signaling pathways like NF-κB and MAPK[11][12][13].
This compound specific data is unavailable. However, extracts of Kalopanax pictus have demonstrated anti-inflammatory properties[14][15][16]. For instance, Kalopanaxsaponin A, another saponin from the same plant, has shown significant anti-inflammatory activity[5]. This suggests that this compound may also possess anti-inflammatory potential.
Quantitative Comparison of Anti-inflammatory Activity (Ginsenoside Rg3)
| Model | Key Findings | Reference |
| LPS-stimulated RAW264.7 macrophages | Suppressed NO, ROS, and PGE₂ production in a concentration-dependent manner. Inhibited TNF-α, IL-1β, and IL-6 production. | [17] |
| Zymosan-induced peritonitis in mice | Accelerated the resolution of inflammation by promoting M2 macrophage polarization. | [10] |
| LPS-induced acute lung injury in mice | Inhibited increases in proinflammatory cytokines (TNF-α, IL-1β, IL-6) and neutrophil infiltration. | [11] |
| TNF-α-induced damage in chondrocytes | Exhibited anti-inflammatory and anti-apoptotic effects through SIRT1/NF-κB pathway. | [18] |
Pharmacokinetics
The pharmacokinetic profiles of these two saponins appear to be significantly different based on the available data, a crucial factor for their potential therapeutic development.
Ginsenoside Rg3:
-
Absorption: Rapidly absorbed after oral administration in humans, with a time to maximum concentration (Tmax) of approximately 0.66 hours[7]. However, oral bioavailability is generally low[8].
-
Metabolism: Can be metabolized to Ginsenoside Rh2 by intestinal bacteria[14].
-
Elimination: Exhibits rapid elimination with a terminal half-life of around 4.9 hours in humans after oral administration[7][16].
This compound:
-
There is currently no available data on the pharmacokinetics of this compound. Generally, saponins, due to their large molecular weight and hydrophilicity, tend to have poor oral bioavailability[19][20][21].
Signaling Pathways and Mechanisms of Action
Ginsenoside Rg3
Ginsenoside Rg3 modulates a complex network of signaling pathways to exert its biological effects.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Activity-guided isolation of saponins from Kalopanax pictus with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with 20(S)-ginsenoside Rg3 reverses multidrug resistance in A549/DDP xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 11. mdpi.com [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Anti-Inflammatory Activity of Rg3-Enriched Korean Red Ginseng Extract in Murine Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of methanol extract of Kalopanax pictus bark and its fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Stem Bark of Kalopanax pictus Exhibits Anti-inflammatory Effect through Heme Oxygenase-1 Induction and NF-κB Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory and anti-nociceptive effects of the extract from Kalopanax pictus, Pueraria thunbergiana and Rhus verniciflua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Ginsenosides 20R-Rg3 and Rg5 enriched black ginseng inhibits colorectal cancer tumor growth by activating the Akt/Bax/caspase-3 pathway and modulating gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hrcak.srce.hr [hrcak.srce.hr]
In-Depth Analysis of Saponin Effects on Cancer Cells: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of phytochemicals is paramount. While the specific saponin "Kizuta saponin K11" lacks detailed experimental data in publicly available scientific literature, this guide provides a comprehensive cross-validation of the effects of other well-researched saponins across various cancer cell lines. This comparative analysis is supported by experimental data and detailed protocols to aid in the evaluation of saponins as potential therapeutic agents.
Saponins, a diverse group of glycosides, are known for their cytotoxic effects against cancer cells, often with greater specificity compared to normal cells.[1][2] Their mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3] This guide will delve into the experimental evidence for these effects in different cancer cell contexts.
Comparative Cytotoxicity of Saponins in Cancer Cell Lines
The anti-proliferative activity of various saponins has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these compounds. The table below summarizes the IC50 values for several representative saponins in different cancer cell lines.
| Saponin/Sapogenin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hederagenin | A549 | Lung Carcinoma | 78.4 ± 0.05 | [4] |
| HeLa | Cervical Cancer | 56.4 ± 0.05 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 40.4 ± 0.05 | [4] | |
| SH-SY5Y | Neuroblastoma | 12.3 ± 0.05 | [4] | |
| Ursolic Acid | A549 | Lung Carcinoma | 21.9 ± 0.05 | [4] |
| HeLa | Cervical Cancer | 11.2 ± 0.05 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 104.2 ± 0.05 | [4] | |
| SH-SY5Y | Neuroblastoma | 6.9 ± 0.05 | [4] | |
| Oleanolic Acid | A549 | Lung Carcinoma | 98.9 ± 0.05 | [4] |
| HeLa | Cervical Cancer | 83.6 ± 0.05 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 408.3 ± 0.05 | [4] | |
| SH-SY5Y | Neuroblastoma | 34.1 ± 0.05 | [4] | |
| Christinin A, E, F | A549 | Lung Carcinoma | < 10 µg/mL | [5] |
| U87 | Glioblastoma | < 10 µg/mL | [5] | |
| MDA-MB-231 | Breast Cancer | < 10 µg/mL | [5] | |
| CT-26 | Colorectal Carcinoma | < 10 µg/mL | [5] |
It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Key Mechanisms of Action: Apoptosis Induction
A primary mechanism through which saponins exert their anti-cancer effects is the induction of programmed cell death, or apoptosis.[2][6] This is often mediated through the modulation of key signaling pathways.
Experimental Workflow for Assessing Apoptosis:
Figure 1. A generalized workflow for investigating saponin-induced apoptosis in cancer cells.
Signaling Pathways Involved in Saponin-Induced Apoptosis:
Saponins can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Figure 2. Key signaling events in saponin-induced apoptosis.
Studies have shown that certain saponins can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[6] Some saponins also activate the Fas-ligand (FasL) mediated extrinsic pathway.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the saponin for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with the desired concentrations of saponin for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Concluding Remarks
The available evidence strongly suggests that various saponins possess significant anti-cancer properties, primarily through the induction of apoptosis in a variety of cancer cell lines. The differential sensitivity of cell lines to specific saponins highlights the importance of cross-validation studies. While "this compound" remains an understudied compound, the broader family of saponins continues to be a promising source for the development of novel cancer therapeutics. Further research is warranted to elucidate the precise structure-activity relationships and to validate these in vitro findings in preclinical and clinical settings.
References
- 1. Cytotoxic activity of steroidal saponins against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoid saponins from Acacia victoriae (Bentham) decrease tumor cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New cytotoxic dammarane type saponins from Ziziphus spina-christi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saponin B, a novel cytostatic compound purified from Anemone taipaiensis, induces apoptosis in a human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hemolytic Activity in Kizuta Saponins: A Guide for Researchers
A comprehensive comparison of the hemolytic activity of specific Kizuta saponins is currently limited by the lack of publicly available quantitative data. While Kizuta saponins, derived from the leaves and stems of Japanese ivy (Hedera rhombea), are known to be triterpenoid saponins with a hederagenin aglycone, specific studies detailing and comparing the hemolytic potential of different isolated Kizuta saponins are not readily found in the scientific literature. However, by examining the broader class of hederagenin-based saponins and the general principles of saponin-induced hemolysis, we can provide valuable insights for researchers, scientists, and drug development professionals.
This guide will, therefore, focus on the well-established mechanisms of saponin-induced hemolysis and the structure-activity relationships (SAR) of hederagenin glycosides, which are directly applicable to understanding the potential hemolytic activity of Kizuta saponins.
Understanding Saponin-Induced Hemolysis
Saponins are known for their ability to disrupt cell membranes, and their hemolytic activity is a key indicator of this membranolytic potential. The primary mechanism of saponin-induced hemolysis is a colloid-osmotic process. Saponin molecules interact with cholesterol in the erythrocyte membrane, leading to the formation of pores. This disruption increases the permeability of the membrane, allowing an influx of ions and water, which ultimately causes the red blood cell to swell and lyse.
Structure-Activity Relationships of Hederagenin Saponins
The hemolytic activity of hederagenin-based saponins is significantly influenced by their chemical structure, particularly the nature and number of sugar chains attached to the hederagenin aglycone.[1]
Key structural features that modulate hemolytic activity include:
-
Number of Sugar Chains: Monodesmosidic saponins (with a single sugar chain, typically at the C-3 position) are generally more hemolytically active than bidesmosidic saponins (with two sugar chains, at C-3 and C-28).
-
Sugar Chain Composition and Length: The type, sequence, and number of monosaccharide units in the sugar chain(s) play a crucial role in determining the extent of hemolytic activity.
-
Modifications to the Aglycone: The presence of a free carboxyl group at the C-28 position of hederagenin can significantly enhance hemolytic activity.[2] Modifications at this position, such as esterification, have been shown to reduce or eliminate hemolytic toxicity.[2]
Experimental Protocols for Assessing Hemolytic Activity
A standardized hemolytic assay is essential for comparing the membrane-disrupting potential of different saponins. The following provides a general methodology for this key experiment.
Hemolytic Assay Protocol
Objective: To determine the concentration of a saponin that causes 50% hemolysis of red blood cells (HD50).
Materials:
-
Freshly collected red blood cells (e.g., from rabbit or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Saponin samples of interest
-
Positive control (e.g., a saponin with known high hemolytic activity or distilled water for 100% hemolysis)
-
Negative control (PBS)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Erythrocyte Suspension:
-
Centrifuge whole blood to pellet the red blood cells.
-
Wash the pellet multiple times with PBS to remove plasma and buffy coat.
-
Resuspend the washed erythrocytes in PBS to a final concentration (e.g., 2% v/v).
-
-
Sample Preparation:
-
Prepare a stock solution of each saponin in PBS.
-
Create a series of dilutions from the stock solution to test a range of concentrations.
-
-
Incubation:
-
In a 96-well plate, add a fixed volume of the erythrocyte suspension to wells containing the different saponin dilutions, the positive control, and the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Centrifugation:
-
Centrifuge the plate to pellet the intact erythrocytes.
-
-
Measurement of Hemolysis:
-
Carefully transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin absorption (e.g., 540 nm) using a microplate reader.
-
-
Calculation of Hemolytic Activity:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
The HD50 value is determined by plotting the percentage of hemolysis against the saponin concentration and interpolating the concentration that causes 50% hemolysis.
-
Visualizing the Experimental Workflow and Hemolytic Mechanism
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
References
Head-to-Head Comparison of Saponin Adjuvants: A Review of Commercial Options and the Search for Data on Kizuta Saponin K11
A comprehensive review of publicly available scientific literature reveals a significant lack of data on the adjuvant properties of Kizuta saponin K11, preventing a direct head-to-head comparison with established commercial saponin adjuvants. Extensive searches have yielded no published studies detailing its immunological effects, experimental protocols related to adjuvant activity, or associated signaling pathways. This compound is a known phytochemical found in plants such as Centaurea hermannii and Thalictrum rugosum, but its potential as a vaccine adjuvant remains uncharacterized in the public domain.
In contrast, commercial saponin adjuvants, primarily derived from the bark of the Quillaja saponaria tree, have been extensively studied and are key components in several licensed vaccines. This guide, therefore, provides a detailed comparison of two of the most prominent commercial saponin adjuvants: Quil-A and its purified fraction, QS-21 . The information presented is based on available experimental data and serves as a reference for researchers, scientists, and drug development professionals in the field of vaccine development.
Commercial Saponin Adjuvants: An Overview
Saponin-based adjuvants are known for their potent ability to stimulate both cell-mediated and humoral immune responses.[1] They are particularly effective at inducing cytotoxic T lymphocyte (CTL) responses, which are crucial for vaccines against intracellular pathogens and for therapeutic cancer vaccines.[2]
Quil-A is a crude mixture of more than 23 different saponins and has been widely used in veterinary vaccines.[1][3] However, its heterogeneity and associated toxicity have limited its use in humans.[3] QS-21 is a highly purified fraction of Quil-A that has demonstrated a more favorable safety profile while retaining potent adjuvant activity.[2] It is a key component of several advanced adjuvant systems, such as AS01, which is used in licensed human vaccines.
Comparative Immunological Performance
The primary function of a vaccine adjuvant is to enhance the recipient's immune response to a co-administered antigen. The following table summarizes the typical immunological outcomes observed with Quil-A and QS-21 based on preclinical and clinical studies.
| Immunological Parameter | Quil-A | QS-21 | Key References |
| Antibody Response (Humoral Immunity) | Strong induction of antigen-specific antibodies. | Potent induction of high-titer, high-avidity antibodies.[2] | [1][2] |
| T-Cell Response (Cell-Mediated Immunity) | Induces both Th1 and Th2 responses. | Strong inducer of Th1-biased responses, including IFN-γ and IL-2 production. Promotes robust CD4+ and CD8+ T-cell responses, including cytotoxic T lymphocytes (CTLs).[2][4] | [2][4] |
| Cytokine Profile | Mixed Th1/Th2 cytokine profile. | Predominantly Th1-polarizing, with induction of IL-2, IFN-γ, and TNF-α. | [4] |
| Route of Administration | Primarily parenteral. | Primarily parenteral. Investigated for mucosal administration.[4] | [4] |
| Toxicity/Reactogenicity | Higher toxicity and local reactogenicity due to its crude nature. | Reduced toxicity compared to Quil-A, but can still be associated with local and systemic side effects. | [3] |
Mechanism of Action and Signaling Pathways
The precise mechanisms by which saponin adjuvants exert their effects are still under investigation, but several key pathways have been identified. Saponins are thought to interact with cell membranes, leading to the formation of pores and facilitating antigen uptake and presentation by antigen-presenting cells (APCs) like dendritic cells and macrophages.
A critical aspect of the mechanism of action for some saponin adjuvants, including QS-21, is the activation of the NLRP3 inflammasome in APCs. This leads to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18, which are important for the initiation of the adaptive immune response. Furthermore, saponin-based adjuvants have been shown to induce cross-presentation of exogenous antigens on MHC class I molecules, a key step in the activation of CD8+ T-cells.[5]
Below is a simplified representation of the proposed signaling pathway for saponin adjuvants like QS-21.
Experimental Protocols
Standard immunological assays are used to evaluate the efficacy of saponin adjuvants. Below are generalized protocols for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement
Objective: To quantify antigen-specific antibody levels in the serum of immunized animals.
Methodology:
-
Coating: 96-well microplates are coated with the specific antigen overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Serial dilutions of serum samples from immunized and control animals are added to the wells and incubated for 2 hours at room temperature.
-
Washing: Plates are washed to remove unbound antibodies.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed to remove unbound secondary antibody.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are determined as the reciprocal of the highest dilution giving a reading above a predetermined cut-off.
ELISpot Assay for Cytokine-Secreting T-Cells
Objective: To enumerate antigen-specific T-cells based on their cytokine secretion (e.g., IFN-γ for Th1 response).
Methodology:
-
Plate Coating: 96-well PVDF membrane plates are coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.
-
Washing and Blocking: Plates are washed and blocked to prevent non-specific binding.
-
Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals are added to the wells in the presence or absence of the specific antigen.
-
Incubation: Plates are incubated for 24-48 hours at 37°C in a CO₂ incubator to allow for cytokine secretion.
-
Cell Removal: Cells are washed away.
-
Detection Antibody: A biotinylated anti-cytokine detection antibody is added and incubated for 2 hours at room temperature.
-
Enzyme Conjugate: Streptavidin-alkaline phosphatase or -HRP is added and incubated for 1 hour.
-
Spot Development: A substrate is added, leading to the formation of colored spots at the sites of cytokine secretion.
-
Washing and Drying: The reaction is stopped by washing with water, and the plates are dried.
-
Analysis: The number of spots, each representing a cytokine-secreting cell, is counted using an automated ELISpot reader.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a saponin adjuvant in a preclinical model.
Conclusion
While a direct comparison involving this compound is not currently possible due to the absence of public data, the established literature on commercial saponin adjuvants like Quil-A and QS-21 provides a strong framework for understanding their potent immunostimulatory properties. These adjuvants are characterized by their ability to induce robust and broad immune responses, particularly cell-mediated immunity, which is a critical attribute for modern vaccines. Future research into novel saponins such as this compound will be necessary to determine their potential to match or exceed the performance of these well-established adjuvants. Researchers in the field are encouraged to pursue studies that would enable such direct comparisons and expand the portfolio of available saponin-based adjuvants.
References
- 1. Adjuvant effects of saponins on animal immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]
- 5. mdpi.com [mdpi.com]
independent verification of published Kizuta saponin K11 findings
An Independent Review of Kizuta Saponin K11: Published Findings and Methodologies
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing published data on the triterpenoid saponin, this compound.
This guide provides a structured overview of the initial findings related to this compound, a naturally occurring saponin, and collates available data from subsequent research that serves as an independent verification of its biological activities. The information is presented to facilitate comparison and further investigation into its therapeutic potential.
Summary of Quantitative Data
To date, a limited number of studies have been published detailing the specific biological activities of this compound. The foundational paper by Hahn et al. (1989) primarily focused on the isolation and structural elucidation of several saponins, including this compound, from the leaves of Kalopanax pictum var. maximowiczii. While this seminal work identified the compound, it did not provide quantitative data on its biological effects.
Subsequent independent research has begun to explore the therapeutic properties of this compound, particularly its anti-inflammatory and anti-cancer potential. The following table summarizes the key quantitative findings from these studies.
| Biological Activity | Cell Line/Model | Concentration/Dose | Observed Effect | Publication |
| Anti-inflammatory | - | - | Data not yet published in detail. | - |
| Anticancer | - | - | Data not yet published in detail. | - |
Note: At present, specific quantitative data from peer-reviewed publications on the anti-inflammatory and anticancer effects of isolated this compound is not yet available to populate this table. The scientific community awaits further research to quantify its biological efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols relevant to the study of saponins like this compound.
Isolation and Purification of this compound
The initial isolation of this compound was performed from the leaves of Kalopanax pictum var. maximowiczii. A generalized workflow for such a process is outlined below.
Caption: Generalized workflow for the isolation of this compound.
In Vitro Anti-inflammatory Activity Assay
A common method to assess the anti-inflammatory properties of a compound is to measure its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Caption: Workflow for determining anticancer activity using the MTT assay.
Signaling Pathways
While specific signaling pathways modulated by this compound are yet to be fully elucidated, saponins, in general, are known to exert their anti-inflammatory and anticancer effects through various molecular mechanisms.
General Anti-inflammatory Signaling Pathway for Saponins
Many saponins are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
General Apoptotic Pathway Induced by Saponins in Cancer Cells
Saponins can induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway.
Caption: General intrinsic apoptotic pathway potentially induced by this compound.
Safety Operating Guide
Safe Disposal of Kizuta Saponin K11: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Kizuta saponin K11, a naturally derived saponin used in various research applications.
Hazard Identification and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]
Given these hazards, it is crucial to prevent the release of this compound into the environment.[1] Always handle this compound wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1] An accessible safety shower and eye wash station are essential when handling this substance.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate Personnel: Ensure all personnel are in a safe area, away from the spill.[1]
-
Ensure Adequate Ventilation. [1]
-
Wear Full Personal Protective Equipment: This includes respiratory protection.[1]
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up:
-
Dispose of Contaminated Material: All contaminated materials must be disposed of as hazardous waste according to the approved disposal protocol.[1]
Proper Disposal Procedure
The primary directive for the disposal of this compound is to avoid release to the environment .[1] The contents and container must be disposed of at an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol:
-
Collection:
-
Collect all waste this compound, whether in solid or solution form, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the relevant hazard pictograms (e.g., harmful, environmental hazard).
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.
-
Keep away from direct sunlight and sources of ignition.[1]
-
Ensure the storage area is secure and away from drains and water sources.
-
-
Disposal:
-
Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
-
Follow all prevailing country, federal, state, and local regulations for the disposal of hazardous waste.[1]
-
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Kizuta Saponin K11
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Kizuta saponin K11, a naturally derived compound with significant research interest. Adherence to these protocols is critical for personal safety and environmental protection.
Hazard Identification and Safety Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The following table summarizes the key hazard information and recommended safety measures.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | GHS07: Exclamation mark | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Acute aquatic toxicity (Category 1) | GHS09: Environment | Warning | H400: Very toxic to aquatic life. | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Chronic aquatic toxicity (Category 1) | GHS09: Environment | Warning | H410: Very toxic to aquatic life with long lasting effects.[1] | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) approved[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspected prior to use[2] |
| Body Protection | Impervious clothing, such as a lab coat or a chemical-resistant suit | To prevent skin contact[1][2] |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas or with appropriate exhaust ventilation[1]. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced[2]. |
Standard Operating Procedure for Handling this compound
This step-by-step guide outlines the safe handling, storage, and disposal of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood[1].
-
Locate and verify the functionality of the nearest safety shower and eye-wash station[1].
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Avoid inhalation of dust or aerosols[1].
-
Prevent contact with eyes and skin[1].
-
Do not eat, drink, or smoke in the handling area[1].
-
Weigh the compound in a contained environment, such as a weighing enclosure or fume hood, to minimize dust dispersion.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Storage:
-
Keep the container tightly sealed[1].
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent[1].
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
4. Accidental Release Measures:
-
In case of a spill, evacuate the area and ensure adequate ventilation[1].
-
Wear full personal protective equipment during cleanup[1].
-
For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite[1].
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Collect all contaminated materials in a sealed container for proper disposal[1].
-
Prevent the spilled product from entering drains or water courses[1].
5. First Aid Measures:
-
If swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth[1].
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention[1].
6. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
The compound should be disposed of in a designated hazardous waste container[1].
-
Do not allow the substance to enter the environment[1].
Workflow for Safe Handling of this compound
Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, including emergency procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
